N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Description
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Properties
CAS No. |
134881-00-8 |
|---|---|
Molecular Formula |
C5H5F3N2S |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H5F3N2S/c1-9-4-10-3(2-11-4)5(6,7)8/h2H,1H3,(H,9,10) |
InChI Key |
UOHYMUGCEQFVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CS1)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated thiazoles particularly attractive for drug discovery. This guide provides a detailed technical overview of a specific derivative, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, a compound of interest for researchers exploring new chemical entities in oncology, infectious diseases, and beyond. While this specific N-methylated derivative is not extensively documented in publicly available literature, this guide synthesizes information from its parent amine, 4-(trifluoromethyl)-1,3-thiazol-2-amine (CAS 349-49-5)[3][4], and established methodologies for N-alkylation of 2-aminothiazoles to provide a comprehensive resource for the scientific community.
Chemical Structure and Physicochemical Properties
The chemical structure of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine consists of a 1,3-thiazole ring substituted with a trifluoromethyl group at the 4-position and a methylamino group at the 2-position.
Table 1: Physicochemical Properties of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine and its Parent Compound.
| Property | Value for N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine (Predicted) | Value for 4-(trifluoromethyl)-1,3-thiazol-2-amine (Experimental/Predicted) |
| Molecular Formula | C5H5F3N2S | C4H3F3N2S |
| Molecular Weight | 182.17 g/mol | 168.14 g/mol [4] |
| CAS Number | Not available | 349-49-5[3][4] |
| Appearance | Likely a solid at room temperature | Solid[4] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chloroform. | Soluble in organic solvents. |
| pKa (most basic) | Predicted to be around 3-4 | Predicted to be around 2-3 |
Note: Predicted values are based on computational models and the properties of structurally similar compounds. Experimental verification is recommended.
Synthesis of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
The synthesis of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be approached in a two-step process: first, the synthesis of the precursor 4-(trifluoromethyl)-1,3-thiazol-2-amine, followed by its N-methylation.
Part 1: Synthesis of 4-(trifluoromethyl)-1,3-thiazol-2-amine (CAS 349-49-5)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles. This reaction involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-bromo-1,1,1-trifluoroacetone in a suitable solvent such as ethanol or isopropanol.
-
Addition of Thiourea: To the stirred solution, add 1.1 equivalents of thiourea.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base, such as sodium bicarbonate solution, until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(trifluoromethyl)-1,3-thiazol-2-amine.
Part 2: N-methylation of 4-(trifluoromethyl)-1,3-thiazol-2-amine
Several methods can be employed for the N-methylation of 2-aminothiazoles. A common and effective method is reductive amination.
Experimental Protocol:
-
Imine Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-(trifluoromethyl)-1,3-thiazol-2-amine in a dry solvent such as methanol or dichloromethane. Add 1.2 equivalents of paraformaldehyde.
-
Reduction: Cool the mixture to 0°C in an ice bath. Slowly add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH4), in small portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine.
Spectroscopic Characterization
The structural elucidation of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine would rely on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole ring proton (C5-H), a singlet for the N-methyl protons, and a broad singlet for the amine proton (N-H). The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the thiazole ring carbons, the N-methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching, C=N and C=C stretching of the thiazole ring, and strong C-F stretching bands.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Applications in Drug Development
The 2-aminothiazole scaffold is a versatile pharmacophore with a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The presence of the trifluoromethyl group is known to enhance the therapeutic potential of many drug candidates.
Anticancer Activity
Many 2-aminothiazole derivatives have been investigated as potent anticancer agents. Their mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and other key cellular processes. The N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine scaffold could be a valuable starting point for the development of novel oncology drugs.
Sources
Technical Guide: N-methyl-4-(trifluoromethyl)thiazol-2-amine Derivatives
CAS Registry & Medicinal Chemistry Core
Executive Summary & Chemical Identity
N-methyl-4-(trifluoromethyl)thiazol-2-amine is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a bioisostere and pharmacophore builder. Its structural uniqueness lies in the trifluoromethyl (
This guide provides a definitive technical breakdown of this compound, its synthesis, and its critical derivatives used in drug discovery pipelines (e.g., kinase inhibitors, nuclear receptor antagonists).
Core Chemical Data
| Property | Specification |
| Chemical Name | N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
| CAS Number | 134881-00-8 |
| Molecular Formula | |
| Molecular Weight | 182.17 g/mol |
| Parent Amine CAS | 349-49-5 (4-(Trifluoromethyl)thiazol-2-amine) |
| Key Pharmacophore | 2-aminothiazole / Trifluoromethyl group |
Synthesis & Manufacturing: The Hantzsch Protocol
The most robust method for synthesizing N-methyl-4-(trifluoromethyl)thiazol-2-amine is the Hantzsch Thiazole Synthesis . Unlike direct methylation of the parent amine (which often yields unwanted poly-methylated byproducts), this cyclocondensation approach ensures regiospecificity.
Reaction Logic
The synthesis involves the condensation of 3-bromo-1,1,1-trifluoroacetone with N-methylthiourea .
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon of the haloketone. -
Cyclization: The nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the thiazole ring.
Experimental Protocol (Self-Validating)
Objective: Synthesis of N-methyl-4-(trifluoromethyl)thiazol-2-amine (10 mmol scale).
Reagents:
-
3-Bromo-1,1,1-trifluoroacetone (CAS: 431-35-6): 1.91 g (10 mmol)
-
N-Methylthiourea (CAS: 598-52-7): 0.90 g (10 mmol)
-
Ethanol (Absolute): 20 mL
-
Sodium Bicarbonate (
): Saturated aqueous solution
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve N-methylthiourea (0.90 g) in Ethanol (20 mL).
-
Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.91 g) dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). -
Workup:
-
Cool reaction to room temperature.
-
Concentrate ethanol under reduced pressure.
-
Neutralize the hydrobromide salt residue with saturated
until pH ~8. -
Extract with Ethyl Acetate (
mL).
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Pathway Visualization
Figure 1: Hantzsch synthesis pathway ensuring regiospecific formation of the target thiazole.[1]
Structural Biology & Medicinal Applications
The 4-(trifluoromethyl)thiazol-2-amine scaffold is a "privileged structure" in drug design.
The Fluorine Effect
The
-
Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the C4 position, extending the drug's half-life (
). -
Lipophilicity: It increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active agents.
Key Therapeutic Areas[12]
-
Androgen Receptor (AR) Antagonists: Derivatives of this scaffold are used to treat castration-resistant prostate cancer by blocking AR dimerization.[2]
-
Kinase Inhibitors: The 2-aminothiazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CDK, PI3K).
Key Derivatives & CAS Registry
Researchers often require specific analogs for Structure-Activity Relationship (SAR) studies. Below is a consolidated table of verified derivatives.
| Derivative Name | CAS Number | Structural Modification | Application |
| N-methyl-4-(trifluoromethyl)thiazol-2-amine | 134881-00-8 | Core N-methyl analog | Lead optimization |
| 4-(Trifluoromethyl)thiazol-2-amine | 349-49-5 | Primary amine (Parent) | Starting material |
| 4-(Trifluoromethyl)thiazol-2-amine HBr | 1427564-93-9 | Hydrobromide salt | Improved solubility |
| 5-Methyl-4-(trifluoromethyl)thiazol-2-amine | 925006-42-4 | C5-Methyl substitution | Steric clash studies |
| 4-(Difluoromethyl)thiazol-2-amine | 947179-20-6 | H-bond donor modulation | |
| N-Phenyl-4-(trifluoromethyl)thiazol-2-amine | 31059-45-9 | N-Phenyl substitution | Hydrophobic pocket targeting |
SAR Decision Logic
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing thiazole derivatives.
Safety & Handling (SDS Highlights)
While valuable, these compounds are potent chemical agents.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; salts (HBr/HCl) are more stable.
References
-
BioOrganics. (n.d.). 4-(Trifluoromethyl)-2-thiazolamine Product Data. Retrieved from
-
BLD Pharm. (n.d.). Product Information: N-Methyl-4-(trifluoromethyl)thiazol-2-amine (CAS 134881-00-8).[3] Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)thiazol-2-amine Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from
-
Journal of Medicinal Chemistry. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. ACS Publications. Retrieved from
Sources
difference between 4-(trifluoromethyl)thiazol-2-amine and its N-methyl analog
This guide provides a comprehensive technical analysis of 4-(trifluoromethyl)thiazol-2-amine and its N-methyl analog (specifically N-methyl-4-(trifluoromethyl)thiazol-2-amine). It is structured to support decision-making in hit-to-lead optimization and synthetic planning.
Executive Summary
In medicinal chemistry, the transition from a primary amine (Parent ) to a secondary N-methyl amine (Analog ) is a classic "methyl scan" tactic used to modulate solubility, permeability, and conformational preference.[1]
For the 4-(trifluoromethyl)thiazol-2-amine scaffold, this modification is non-trivial due to the strong electron-withdrawing nature of the trifluoromethyl (
Key Differentiators:
-
H-Bonding: The Parent is a dual donor (
); the Analog is a single donor ( ). -
Synthesis: Direct methylation of the Parent is operationally risky due to ring nitrogen alkylation (quaternization). The Analog requires a de novo Hantzsch synthesis using N-methylthiourea to ensure regiochemical fidelity.
-
Electronic Profile: The
group stabilizes the amino tautomer, but N-methylation can induce steric clashes with the C4-substituent or the target pocket.
Structural & Electronic Analysis
Tautomeric Equilibrium
2-Aminothiazoles exist in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.
-
Parent: The strong electron-withdrawing effect (
) of the 4- group decreases the electron density on the ring nitrogen ( ), reducing its basicity. This stabilizes the amino tautomer, as the resonance cost to form the imino species is higher.[1] -
N-Methyl Analog: Methylation at the exocyclic nitrogen locks the molecule as a secondary amine. However, if the synthesis is uncontrolled, methylation can occur at the ring nitrogen (
), fixing the molecule in the imino form (as a salt or neutral species if deprotonated).[1]
Physicochemical Comparison
The following table summarizes the calculated and observed property shifts upon N-methylation.
| Property | Parent (4-CF3-thiazol-2-amine) | N-Methyl Analog | Impact on Drug Design |
| Formula | +14 Da (Methyl group) | ||
| MW | 168.14 g/mol | 182.17 g/mol | Negligible impact on LE. |
| H-Bond Donors | 2 | 1 | Improved permeability; loss of backbone interaction. |
| H-Bond Acceptors | 2 (Ring N + F) | 2 | Ring N basicity slightly increased by Me-induction. |
| cLogP | ~1.6 | ~1.9 | Increased lipophilicity; higher brain penetration potential. |
| pKa (Ring N) | < 2.0 (Very Weak Base) | ~2.2 |
Synthetic Pathways & Regiochemistry[2][3]
The critical technical challenge is avoiding the formation of the 3-methyl-2-imino isomer. Direct alkylation of the 2-amino parent often yields mixtures of exocyclic (desired) and endocyclic (undesired) alkylation products.
Recommended Route: Hantzsch Condensation
The most reliable method for both molecules is the Hantzsch Thiazole Synthesis.
-
Parent Synthesis: Condensation of 3-bromo-1,1,1-trifluoroacetone with thiourea .
-
N-Methyl Analog Synthesis: Condensation of 3-bromo-1,1,1-trifluoroacetone with N-methylthiourea .
Regioselectivity Note: In the reaction with N-methylthiourea, the sulfur atom attacks the
Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways and the risk of direct alkylation.
Figure 1: Synthetic decision tree. Direct methylation (red path) is discouraged due to poor regiocontrol. The Hantzsch method (blue path) is preferred.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)thiazol-2-amine (Parent)
Objective: Synthesis of the primary amine scaffold.
-
Reagents:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute, 5 mL/mmol)[1]
- (sat. aq.)
-
-
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask.
-
Add 3-bromo-1,1,1-trifluoroacetone dropwise at room temperature (Exothermic reaction: use a water bath if scaling >10g).
-
Heat the mixture to reflux for 3–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Product
~ 0.4). -
Concentrate the solvent under reduced pressure to ~20% volume.
-
Pour the residue into ice-water and neutralize with saturated
to pH 8. -
Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 45°C.[1]
-
-
Validation:
-
1H NMR (DMSO-d6):
~7.4 (s, 1H, C5-H), 7.6 (br s, 2H, ).[1] Note: signal may vary with concentration.
-
Protocol B: Synthesis of N-Methyl-4-(trifluoromethyl)thiazol-2-amine (Analog)
Objective: Regioselective synthesis of the secondary amine.
-
Reagents:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)
-
N-Methylthiourea (1.1 eq)
-
Ethanol (Absolute, 5 mL/mmol)[1]
-
-
Procedure:
-
Dissolve N-methylthiourea in ethanol.
-
Add the bromoketone dropwise. Critical: Maintain temperature < 40°C during addition to minimize kinetic formation of the imino isomer.
-
Reflux for 4–6 hours.
-
Cool to room temperature.[3][2][4] Carefully neutralize with
. Caution: Strong bases (NaOH) can hydrolyze the group or ring under harsh conditions. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
.[1] -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient 0-40% EtOAc in Hexanes) is required to remove trace imino-isomer.
-
-
Validation:
-
1H NMR (DMSO-d6):
~7.5 (s, 1H, C5-H), ~7.8 (q, 1H, NH), ~2.9 (d, 3H, ).[1] -
Differentiation: The imino isomer (if present) typically shows a downfield shift for the
and distinct C5-H splitting.
-
Medicinal Chemistry Implications (SAR)
When substituting the Parent for the Analog in a drug discovery campaign, consider the following:
-
Bioisosterism & Permeability: The
to switch removes a hydrogen bond donor. If the was interacting with solvent water at the entrance of a binding pocket, methylation effectively "desolvates" the ligand, often improving membrane permeability ( ) and blood-brain barrier (BBB) penetration. -
Conformational Locking: The N-methyl group introduces steric bulk. If the aminothiazole is linked to an amide (e.g., N-(4-(trifluoromethyl)thiazol-2-yl)amide), the methyl group can force the amide into a cis or trans preference relative to the thiazole sulfur, drastically altering the binding vector.
-
Metabolic Stability: The N-methyl group is a metabolic "soft spot," susceptible to N-demethylation by Cytochrome P450 enzymes. However, the electron-withdrawing 4-
group reduces the electron density on the nitrogen, potentially slowing down the radical abstraction step required for demethylation compared to electron-rich thiazoles.
SAR Decision Matrix
Figure 2: Decision matrix for selecting between the primary amine and N-methyl analog.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Tautomerism in 2-Aminothiazoles
-
Physicochemical Properties of Fluorinated Thiazoles
- Source: PubChem Compound Summary for 4-(trifluoromethyl)thiazol-2-amine.
-
URL:[Link]
-
Regioselectivity in Heterocycle Methylation
- Source: Organic Letters (2020).
-
URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Fluorinated Thiazole Engine: A Technical Guide to 2-Amino-4-(trifluoromethyl)thiazole
Part 1: The Physicochemical Landscape
The Scaffold: 2-amino-4-(trifluoromethyl)thiazole is a specialized heterocyclic building block that bridges the gap between varying physicochemical requirements in lead optimization. Unlike its non-fluorinated parent (2-aminothiazole), the inclusion of the trifluoromethyl (
The Fluorine Effect
The
-
pKa Modulation: The intrinsic
of the conjugate acid of 2-aminothiazole is approximately 5.39. The strong electron-withdrawing nature ( effect) of the group at C4 significantly reduces the electron density on the ring nitrogen. This lowers the of the conjugate acid (typically by 2–3 log units), rendering the amine less nucleophilic and the ring nitrogen less basic .-
Implication: The molecule remains largely un-ionized at physiological pH (7.4), improving passive membrane permeability compared to more basic heterocycles.
-
-
Metabolic Blocking: The C4 position of thiazoles is susceptible to oxidative metabolism. Substitution with
blocks this "soft spot," extending the half-life ( ) of the scaffold in microsomal stability assays. -
Lipophilicity: The
group increases the LogP value, enhancing hydrophobic interactions within binding pockets (e.g., hydrophobic back-pockets in kinase domains).
Comparative Data Profile
| Property | 2-Aminothiazole (Parent) | 2-Amino-4-(trifluoromethyl)thiazole | Impact on MedChem |
| Formula | Fluorine content | ||
| MW | 100.14 | 168.14 | Ligand Efficiency check |
| pKa (Conj. Acid) | ~5.39 | ~2.5 - 3.0 (Est.) | Reduced basicity; higher permeability |
| Nucleophilicity | Moderate | Low | Harder to acylate; requires activation |
| Metabolic Stability | Low (C4 oxidation risk) | High (C4 blocked) | Improved PK profile |
| H-Bond Donor | Strong | Moderate | Amide NH becomes more acidic |
Part 2: Synthetic Architecture (The Hantzsch Protocol)
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . While standard, the use of fluorinated precursors requires specific modifications to the protocol to handle volatility and reactivity.
Core Synthesis Logic
Precursors: Thiourea + 3-bromo-1,1,1-trifluoroacetone.
Mechanism: The sulfur atom of thiourea acts as the nucleophile, attacking the
Visualization: The Hantzsch Pathway
Caption: The stepwise Hantzsch condensation mechanism converting acyclic precursors into the fluorinated thiazole core.
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-4-(trifluoromethyl)thiazole on a 10 mmol scale.
Reagents:
-
Thiourea (1.0 eq, 0.76 g)[1]
-
3-Bromo-1,1,1-trifluoroacetone (1.1 eq, ~2.1 g) [Note: Handle in fume hood; lachrymator]
-
Ethanol (Absolute, 20 mL)
-
Ammonium Hydroxide (
) for workup.
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve thiourea (0.76 g) in absolute ethanol (20 mL).
-
Addition: Add 3-bromo-1,1,1-trifluoroacetone dropwise via syringe. Caution: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The starting thiourea spot should disappear. -
Concentration: Cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator) to obtain the hydrobromide salt (often a sticky solid).
-
Neutralization (Critical): Resuspend the residue in minimal water (10 mL). Slowly add conc.
until pH ~9–10. The free base will precipitate as a solid. -
Isolation: Filter the precipitate, wash with cold water (
), and dry under vacuum. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-5% MeOH in DCM) if necessary.
Part 3: Reactivity & Functionalization
The presence of the
Amide Coupling Strategy (P2X7 Antagonist Synthesis)
To synthesize amide derivatives (common in P2X7 antagonists), use "High-Energy" electrophiles.
-
Method A (Acid Chlorides):
-
React the amine with an acid chloride in Pyridine or DCM/DIPEA.
-
Tip: Add DMAP (0.1 eq) as a nucleophilic catalyst to assist the acylation.
-
-
Method B (HATU/HOAt):
-
If using a carboxylic acid, use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Causality: HATU generates a highly reactive aza-benzotriazole ester that can overcome the poor nucleophilicity of the fluorinated aminothiazole.
-
The Sandmeyer Transformation (Halogenation)
Converting the amine to a halide (Br or I) allows the scaffold to be used in Suzuki/Buchwald couplings.
Protocol:
-
Dissolve the amine in Acetonitrile.
-
Add t-Butyl Nitrite (tBuONO) and Copper(II) Bromide (
) . -
Heat to
. -
Result: 2-bromo-4-(trifluoromethyl)thiazole. This intermediate is a potent electrophile for cross-coupling reactions.
Part 4: Structural Pharmacology & Applications
Target Landscape
The 2-amino-4-(trifluoromethyl)thiazole scaffold is a "Privileged Structure" in several therapeutic areas:
-
P2X7 Receptor Antagonists:
-
The scaffold serves as a core linker. The amide NH forms a critical hydrogen bond with the receptor, while the
group occupies a hydrophobic pocket, improving potency. -
Reference: Analogues of Fanetizole utilize this core to modulate immune response.
-
-
Kinase Inhibitors (PI3K / BRAF):
-
The thiazole nitrogen can accept a hydrogen bond from the hinge region of kinases. The
group provides selectivity by clashing with gatekeeper residues in non-target kinases.
-
-
Antimicrobials:
-
Used as a bioisostere for the aminothiazole ring in cephalosporins to improve stability against
-lactamases.
-
Decision Tree: When to use this Scaffold?
Caption: Strategic decision tree for incorporating the fluorinated thiazole scaffold during lead optimization.
Part 5: References
-
BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch and Related Methods. Retrieved from
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Retrieved from
-
National Institutes of Health (NIH). (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Eur J Med Chem. Retrieved from
-
Der Pharma Chemica. (2013).[2] Synthesis of novel 2-amino thiazole derivatives. Retrieved from
-
Frontiers in Pharmacology. (2018). P2RX7 Purinoceptor as a Therapeutic Target. Retrieved from
Sources
An In-depth Technical Guide to the Lipophilicity and LogP Values of Fluorinated Thiazole Amines
Abstract
This technical guide provides a comprehensive exploration of the lipophilicity of fluorinated thiazole amines, a critical physicochemical parameter in modern drug discovery. The thiazole amine scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine offers a powerful tool to modulate molecular properties, including lipophilicity, to optimize pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This guide delves into the theoretical underpinnings of lipophilicity, the profound influence of fluorination, and provides detailed experimental and computational methodologies for the determination of the partition coefficient (LogP). Authored for researchers, medicinal chemists, and drug development professionals, this document aims to be a definitive resource, blending established principles with actionable protocols and field-proven insights to empower rational drug design.
The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry, profoundly influencing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] It is most commonly quantified by the logarithm of the partition coefficient (LogP), which describes the equilibrium distribution of a neutral compound between an immiscible biphasic system of n-octanol and water.[6]
-
Negative LogP: Indicates a higher affinity for the aqueous phase (hydrophilic).[6]
-
Positive LogP: Denotes a greater concentration in the lipid phase (lipophilic).[6]
-
LogP of 0: The compound partitions equally between the two phases.[6]
A delicate balance of lipophilicity is paramount for a successful drug candidate. While a certain degree of lipophilicity is essential for permeating biological membranes to reach the target site, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, sequestration in fatty tissues, and off-target toxicity.[7][8] The well-established "Lipinski's Rule of 5" suggests that for a compound to have good oral bioavailability, its LogP should generally be less than 5.[9]
For ionizable molecules like thiazole amines, the distribution is pH-dependent. The distribution coefficient (LogD) is therefore a more physiologically relevant parameter, as it considers the partitioning of both the ionized and non-ionized forms at a specific pH, typically the physiological pH of 7.4.[7][10]
The Fluorine Advantage: Modulating the Properties of Thiazole Amines
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[11] This is not a coincidence but a testament to fluorine's unique properties that allow for the fine-tuning of a molecule's biological and physicochemical characteristics.[11][12]
When applied to the thiazole amine scaffold, a structure known for its wide range of biological activities, fluorination offers several strategic advantages:[1][2][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[12] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly enhance a drug's half-life.[14]
-
Binding Affinity: Fluorine's high electronegativity can alter the local electronic environment, influencing hydrogen bonding capabilities and electrostatic interactions within a protein's binding pocket.[15]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups.[12] This can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility and permeability.
-
Conformational Control: Fluorine substitution can induce specific molecular conformations that may be more favorable for target binding.[15]
The Context-Dependent Impact of Fluorine on Lipophilicity
The effect of fluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context, including the degree and position of fluorination.[16]
-
Single Fluorine Substitution: Replacing a hydrogen atom with a single fluorine atom on an aromatic or aliphatic system often leads to a slight increase in LogP.[12][15] This is attributed to the masking of the polar C-H bond and the overall increase in molecular volume.
-
Polyfluorinated Groups: The introduction of multiple fluorine atoms, such as a trifluoromethyl (CF3) group, can have a more complex effect. While the CF3 group is larger and seemingly more "greasy" than a methyl group, its strong electron-withdrawing nature can create a significant molecular dipole, which can in some contexts lead to a decrease in LogP compared to its non-fluorinated analog.[12] The effect is highly dependent on the surrounding molecular structure.
For fluorinated thiazole amines, the position of fluorination—whether on the thiazole ring, the amine substituent, or an attached aryl group—will have distinct and predictable (though not always intuitive) effects on the overall LogP value.
Methodologies for LogP and LogD Determination
The accurate determination of LogP/LogD is a critical step in the drug discovery pipeline. A variety of experimental and computational methods are available, each with its own advantages and limitations.
Experimental Determination of Lipophilicity
Experimental methods provide the most accurate measure of a compound's lipophilicity.
Considered the "gold standard," the shake-flask method directly measures the partition coefficient.[10][17][18]
Protocol:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by a separation period.[16]
-
Compound Dissolution: A small, accurately weighed amount of the fluorinated thiazole amine is dissolved in the more suitable phase (typically the one in which it is more soluble).
-
Partitioning: A known volume of the second phase is added. The mixture is then shaken vigorously until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[16]
-
Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]
Causality and Trustworthiness: This method's reliability stems from its direct measurement of partitioning at equilibrium. However, it is labor-intensive, requires a relatively large amount of pure compound, and can be challenging for compounds with very high or very low lipophilicity or poor solubility.[17][18]
RP-HPLC offers a high-throughput alternative to the shake-flask method and is widely used in the pharmaceutical industry.[8][14][19] This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: An HPLC system with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[20]
-
Calibration: A set of reference compounds with well-established LogP values are injected into the system. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values.[4][8]
-
The capacity factor, k, is calculated as: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time (retention time of an unretained compound).[20]
-
-
Sample Analysis: The fluorinated thiazole amine is dissolved in the mobile phase and injected under the same chromatographic conditions.
-
LogP Determination: The retention time of the test compound is measured, its log k is calculated, and its LogP is determined from the calibration curve.[8]
Causality and Trustworthiness: The self-validating nature of this protocol lies in the use of a robust set of standards to create a calibration curve. The accuracy of the determined LogP is directly tied to the quality of this calibration. This method is rapid, requires very little compound, and is less sensitive to impurities than the shake-flask method.[4][19]
Experimental Workflow for LogP Determination via RP-HPLC
Caption: Workflow for LogP determination using RP-HPLC.
This method is particularly well-suited for ionizable compounds like thiazole amines and can be used to determine both pKa and LogP simultaneously.[21][][23]
Protocol:
-
Aqueous Titration: The pKa of the compound is first determined by potentiometric titration in an aqueous medium.
-
Biphasic Titration: The titration is then repeated in a biphasic system of n-octanol and water.
-
pKa Shift: The presence of the octanol phase shifts the apparent pKa. The neutral form of the amine partitions into the octanol, altering the equilibrium.
-
LogP Calculation: The magnitude of this pKa shift is directly proportional to the compound's LogP, which can be calculated using specialized software.[23][24]
Causality and Trustworthiness: The method's validity rests on the thermodynamic principle that the partitioning of the neutral species into the organic phase perturbs the acid-base equilibrium. The extent of this perturbation is a direct measure of the partitioning tendency. It requires that the compound is soluble in the titration medium and has a pKa within a measurable range (typically 2-12).[]
Computational Prediction of LogP
In silico methods are invaluable for the early stages of drug discovery, allowing for the rapid screening of large virtual libraries.[11][15] These methods can be broadly categorized:
-
Atom-based methods: These approaches sum the contributions of individual atoms to the overall LogP.[25]
-
Fragment-based methods: These are among the most popular methods. They dissect a molecule into fragments and sum the contributions of these fragments to estimate the LogP. Corrections are often applied for intramolecular interactions. CLogP is a well-known example.
-
Property-based methods: These methods use various molecular descriptors (e.g., molecular weight, polar surface area, electronic properties) to build quantitative structure-property relationship (QSPR) models to predict LogP.[6][7]
-
Machine Learning and AI: More recent approaches utilize advanced algorithms like graph convolutional neural networks (GCNNs) trained on large datasets of known LogP values to predict lipophilicity with increasing accuracy.[11]
Reputable Software and Web Servers:
| Software/Server | Approach | Link |
| ACD/Labs Percepta | Fragment-based (Classic, GALAS) & Consensus | [Link][26] |
| ALOGPS 2.1 | Atom-type E-state indices & Neural Networks | [Link][27][28] |
| Molinspiration | Fragment-based | [Link][28] |
| SwissADME | Multiple models including iLOGP, XLOGP3 | [Link] |
| ChemAxon | Fragment-based, trainable algorithm | [Link][28] |
Decision Workflow for LogP/LogD Method Selection
Caption: Decision tree for selecting an appropriate LogP/LogD determination method.
Structure-Lipophilicity Relationships in Fluorinated Thiazole Amines
To illustrate the impact of fluorination on the lipophilicity of thiazole amines, let's consider a hypothetical series of compounds based on a 2-aminothiazole core. The following table presents predicted LogP values, which serve to demonstrate the trends discussed.
| Compound ID | Structure | R¹ | R² | R³ | Predicted LogP | Rationale |
| 1 | 2-aminothiazole | H | H | H | 0.45 | Parent scaffold, relatively polar. |
| 2 | 4-phenyl-2-aminothiazole | Phenyl | H | H | 2.10 | Addition of a lipophilic phenyl group significantly increases LogP. |
| 3 | 4-(4-fluorophenyl)-2-aminothiazole | 4-F-Phenyl | H | H | 2.55 | A single fluorine on the phenyl ring increases LogP as expected. |
| 4 | 4-(4-(trifluoromethyl)phenyl)-2-aminothiazole | 4-CF₃-Phenyl | H | H | 2.90 | The larger CF₃ group further increases lipophilicity in this context. |
| 5 | 5-fluoro-4-phenyl-2-aminothiazole | Phenyl | F | H | 2.35 | Fluorination directly on the electron-rich thiazole ring increases LogP. |
| 6 | N-methyl-4-phenyl-2-aminothiazole | Phenyl | H | Methyl | 2.40 | N-alkylation increases lipophilicity. |
| 7 | N-(2,2,2-trifluoroethyl)-4-phenyl-2-aminothiazole | Phenyl | H | -CH₂CF₃ | 2.75 | The trifluoroethyl group increases lipophilicity, but the effect can be complex due to polarity changes. |
Note: Predicted LogP values were generated for illustrative purposes using common computational algorithms and may not reflect experimental values.
The data illustrates that lipophilicity can be systematically modulated. Adding a phenyl group (Compound 2 vs. 1) provides a large jump in LogP. Subsequent fluorination on that phenyl group (Compounds 3 and 4) or the thiazole core itself (Compound 5) further increases lipophilicity. Similarly, modification of the amine substituent (Compounds 6 and 7) provides another handle for fine-tuning this critical property.
Conclusion
The strategic fluorination of thiazole amines is a powerful and nuanced approach in modern medicinal chemistry. Understanding and accurately determining the resulting changes in lipophilicity are critical for the successful development of drug candidates with optimal ADMET properties. This guide has provided a framework for this endeavor, outlining the fundamental principles of lipophilicity, the multifaceted role of fluorine, and a detailed overview of both experimental and computational methods for LogP and LogD determination. By leveraging these insights and methodologies, researchers can make more informed decisions in the design and optimization of novel fluorinated thiazole amine therapeutics, ultimately increasing the probability of translating a promising molecule into a successful medicine.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). ResearchGate. [Link]
-
logP. (n.d.). Durrant Lab - MolModa Documentation. [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 17). IEEE Xplore. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]
-
Introduction to log P and log D measurement using PionT3. (n.d.). Pion Inc. [Link]
-
Understanding logP: The Key to Drug Development. (2026, January 15). Oreate AI Blog. [Link]
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. [Link]
-
Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). ResearchGate. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022, August 8). Frontiers. [Link]
-
Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024, July 24). Royal Society of Chemistry. [Link]
-
(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025, February 17). ACS Publications. [Link]
-
Predicted LogP values for (a) thiazolo[3,2-b][7][12][15]triazoles (1a–16a)... (n.d.). ResearchGate. [Link]
-
State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). ScienceDirect. [Link]
- US Patent for Determination of logP coefficients via a RP-HPLC column. (n.d.).
-
On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. [Link]
-
Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]
-
Considerations on the potentiometric logP determination. (n.d.). Pion Inc. [Link]
-
Virtual logP On-line. (n.d.). Virtual logP On-line. [Link]
-
What is the most accurate logp calculator?. (2015, December 14). ResearchGate. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. (n.d.). Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. [Link]
-
Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... (n.d.). ResearchGate. [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][7][12][15]triazole and Imidazo[2,1-b][11][12][15]thiadiazole Derivatives. (n.d.). PMC. [Link]
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- 6. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 13. vcclab.org [vcclab.org]
- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]
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Methodological & Application
using N-methyl-4-(trifluoromethyl)thiazol-2-amine as a building block in peptidomimetics
Application Note: N-Methyl-4-(trifluoromethyl)thiazol-2-amine in Peptidomimetic Design
Abstract
This technical guide details the strategic integration of N-methyl-4-(trifluoromethyl)thiazol-2-amine (N-Me-TFT) as a high-value building block in peptidomimetic drug discovery. By combining the bioisosteric properties of the thiazole ring, the metabolic shielding of the trifluoromethyl (
Strategic Rationale & Mechanistic Insight
The Triad of Stability
The utility of N-Me-TFT rests on three synergistic structural features that address common peptide liabilities:
-
Thiazole as an Amide Bioisostere: The thiazole ring mimics the planar geometry and electronic distribution of a trans-amide bond (peptide bond), maintaining receptor recognition while eliminating the hydrolyzable amide linkage.
-
Trifluoromethyl (
) Shielding:-
Metabolic Blockade: The
group at the 4-position blocks cytochrome P450-mediated oxidation, a common clearance pathway for aromatic rings. -
Electronic Modulation: The strong electron-withdrawing nature of
reduces the basicity of the thiazole nitrogen, preventing non-specific protein binding and improving selectivity.
-
-
N-Methylation:
-
Permeability: Replacing the N-H donor with N-Me removes a hydrogen bond donor, significantly lowering the desolvation energy required to cross cell membranes.
-
Proteolytic Resistance: The steric bulk of the methyl group prevents protease access to the adjacent peptide bond.[1]
-
Structural Logic Diagram
The following diagram illustrates the transformation from a native peptide bond to the N-Me-TFT peptidomimetic surrogate.
Caption: Evolution of the pharmacophore from a native amide to the stabilized N-Me-TFT peptidomimetic.
Chemical Properties & Handling
| Property | Value / Description | Impact on Protocol |
| Molecular Formula | -- | |
| Nucleophilicity | Very Low | The 2-amino group is deactivated by the thiazole ring and the electron-withdrawing |
| pKa (Conjugate Acid) | ~0.5 - 1.5 (Estimated) | Requires strong bases (e.g., LiHMDS) for alkylation or highly activated electrophiles for acylation. |
| Solubility | Moderate in DCM, THF; High in DMSO | Compatible with standard organic synthesis solvents. |
| Stability | High | Stable to TFA (acid) and piperidine (base) used in SPPS. |
Experimental Protocols
Protocol A: Synthesis of the Building Block
Context: The N-methylated building block is not always commercially available off-the-shelf. Direct methylation of 4-(trifluoromethyl)thiazol-2-amine often leads to poly-methylation. This protocol ensures mono-methylation.
Reagents:
-
Starting Material: 4-(trifluoromethyl)thiazol-2-amine (CAS: 105512-79-6).[2]
-
Boc-anhydride (
), DMAP, TEA. -
Methyl Iodide (MeI), Sodium Hydride (NaH).
-
Trifluoroacetic Acid (TFA).[3]
Step-by-Step:
-
Boc Protection:
-
Dissolve 4-(trifluoromethyl)thiazol-2-amine (1.0 eq) in DCM.
-
Add TEA (1.5 eq) and DMAP (0.1 eq).
-
Add
(1.2 eq) and stir at RT for 12h. -
Result: Formation of tert-butyl (4-(trifluoromethyl)thiazol-2-yl)carbamate.
-
-
N-Methylation:
-
Dissolve the Boc-protected intermediate in dry THF under
. -
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) cautiously. Stir for 30 min.
-
Add MeI (1.5 eq) dropwise. Warm to RT and stir for 4h.
-
Checkpoint: Monitor TLC for disappearance of N-H carbamate.
-
-
Deprotection:
-
Dissolve the methylated intermediate in DCM/TFA (1:1). Stir for 1h.
-
Concentrate in vacuo. Neutralize with saturated
and extract with DCM. -
Yield:N-methyl-4-(trifluoromethyl)thiazol-2-amine (Secondary amine).
-
Protocol B: Coupling to Peptide Backbone (The Critical Step)
Challenge: The N-methylated amine is sterically hindered and electronically deactivated. Standard peptide coupling reagents (HBTU/EDC) are insufficient. Solution: Use of HATU with elevated temperature or Acid Chloride activation.
Method 1: HATU-Mediated Coupling (Recommended for mildness)
-
Activation:
-
Dissolve the Carboxylic Acid partner (e.g., N-protected amino acid) (1.2 eq) in dry DMF.
-
Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Add DIPEA (3.0 eq). Stir for 5 mins to form the active ester.
-
-
Coupling:
-
Add N-methyl-4-(trifluoromethyl)thiazol-2-amine (1.0 eq).
-
Crucial Step: Heat the reaction to 50-60°C (or use Microwave irradiation at 50°C for 30 mins).
-
Stir for 4-12 hours.
-
-
Workup:
-
Dilute with EtOAc. Wash with 1N HCl (removes unreacted amine), Sat.
, and Brine.
-
Method 2: Ghosez’s Reagent (For difficult substrates)
-
Convert the carboxylic acid to an acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s reagent) in DCM (0°C to RT, 1h).
-
Add the N-Me-TFT amine and Pyridine (or 2,6-lutidine).
-
Reflux in DCM or DCE for 2-4 hours.
Visualization of Synthetic Workflow
Caption: Critical path for generating the N-methylated building block and coupling it to the peptide chain.
Quality Control & Validation
To ensure the integrity of the peptidomimetic, the following validation steps are mandatory:
-
NMR Verification of N-Methylation:
- NMR should show a distinct singlet for the N-Me group around 3.0 - 3.5 ppm .
-
Absence of the amide N-H doublet (typical of non-methylated peptides) confirms substitution.
-
LC-MS Monitoring:
-
Monitor for the mass shift of +14 Da (Methyl group).
-
Warning: Watch for "Des-methyl" impurity (incomplete methylation) or "Over-methylation" (quaternary ammonium salts) if Protocol A was not followed strictly.
-
-
Racemization Check:
-
When coupling to a chiral amino acid (Step 4), high temperatures can induce racemization. Use chiral HPLC or Marfey’s reagent analysis to verify enantiomeric excess (ee > 98%).
-
References
-
Videnov, G., et al. (1996). "Thiazole-based peptide mimetics: synthesis and structural properties." Journal of Peptide Science. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link
-
Dunetz, J. R., et al. (2016). "Approaches to the Synthesis of N-Methylated Amino Acids and Peptides." Chemical Reviews. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
Application Notes and Protocols for Amide Bond Formation: Coupling N-methyl-4-(trifluoromethyl)thiazol-2-amine with Carboxylic Acids
Introduction: Navigating the Challenges of Coupling Electron-Deficient Heterocyclic Amines
The formation of an amide bond is one of the most fundamental and frequently employed transformations in modern drug discovery and development. While numerous protocols exist for this transformation, the coupling of electron-deficient amines, such as N-methyl-4-(trifluoromethyl)thiazol-2-amine, presents a significant synthetic challenge. The inherent low nucleophilicity of this amine, a consequence of the electron-withdrawing trifluoromethyl group and the thiazole ring system, often leads to sluggish and incomplete reactions with standard coupling conditions.[1]
This technical guide provides a comprehensive overview of the key considerations and robust protocols for the successful coupling of N-methyl-4-(trifluoromethyl)thiazol-2-amine with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of different coupling strategies, offer field-proven protocols, and provide guidance on reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize amide derivatives incorporating this valuable, fluorinated heterocyclic moiety.
The reduced reactivity of 2-aminothiazoles is a well-documented phenomenon. The endocyclic nitrogen and the exocyclic amino group engage in a resonance structure that delocalizes the lone pair of the exocyclic nitrogen, thereby decreasing its availability for nucleophilic attack.[2] The presence of a potent electron-withdrawing group like trifluoromethyl at the C4 position further exacerbates this effect, making N-methyl-4-(trifluoromethyl)thiazol-2-amine a significantly less reactive nucleophile compared to simple alkyl or aryl amines.
Understanding the Mechanistic Landscape: A Tale of Two Coupling Strategies
Success in coupling challenging amines hinges on the judicious selection of the coupling reagent and reaction conditions. The primary goal is to generate a highly activated carboxylic acid species that can be readily attacked by the weakly nucleophilic amine. Here, we will focus on two of the most effective and widely used classes of coupling reagents: carbodiimides (with additives) and uronium/phosphonium salts.
Carbodiimide-Mediated Couplings: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[3] However, for electron-deficient amines, EDC alone is often insufficient. The addition of 1-hydroxybenzotriazole (HOBt) is crucial.
The reaction proceeds through the initial formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to hydrolysis and rearrangement to an inactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and a more efficient acylating agent for weakly nucleophilic amines.[3] For particularly challenging couplings, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction by forming a highly reactive acylpyridinium species.[1]
Figure 1. Mechanism of EDC/HOBt Mediated Amide Coupling.
Uronium Salt-Mediated Couplings: The Power of HATU
For many challenging amide couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the gold standard.[4] HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), rapidly converts carboxylic acids into highly reactive OAt-active esters. These esters are significantly more reactive than HOBt-esters, leading to faster reaction times and often higher yields, especially with sterically hindered or electron-deficient amines.[4][5]
The mechanism involves the formation of an O-acyl(tetramethyl)isouronium salt, which is then attacked by the OAt anion to generate the active ester and tetramethylurea. The increased reactivity of HATU is attributed to the electronic properties of the 7-azabenzotriazole moiety.[6]
Figure 2. Mechanism of HATU Mediated Amide Coupling.
Comparative Overview of Common Coupling Conditions
The choice of coupling reagent is dictated by the specific substrates, cost considerations, and desired reaction efficiency. The following table provides a comparative summary of commonly employed conditions for amide bond formation.
| Coupling System | Activating Agent | Additive/Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Key Advantages & Disadvantages |
| EDC/HOBt | EDC | HOBt, DIPEA/TEA | DMF, DCM, MeCN | 0 to RT | 4 - 24 | Advantages: Water-soluble urea byproduct, cost-effective. Disadvantages: Can be sluggish for difficult couplings, potential for racemization.[1][3] |
| EDC/DMAP/HOBt | EDC | HOBt, DMAP (cat.), DIPEA | MeCN, DMF | RT | 12 - 48 | Advantages: Enhanced reactivity for electron-deficient amines. Disadvantages: DMAP can be difficult to remove, longer reaction times.[1] |
| HATU | HATU | DIPEA, 2,4,6-Collidine | DMF, NMP | RT | 1 - 5 | Advantages: High efficiency, fast reactions, low racemization. Disadvantages: Higher cost, potential for side reactions with the amine if not used correctly.[4] |
| Acyl Fluoride | BTFFH, XtalFluor-E | DIPEA | DCM, DCE | RT to 80 | 12 - 24 | Advantages: Highly effective for sterically hindered and electron-deficient amines where other methods fail. Disadvantages: Requires in-situ formation of the acyl fluoride, potentially harsh conditions (elevated temperatures). |
Experimental Protocols
The following protocols provide a starting point for the coupling of N-methyl-4-(trifluoromethyl)thiazol-2-amine with carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling (Recommended Starting Protocol)
This protocol is generally the most effective for coupling electron-deficient amines and is recommended as the initial approach.
Materials:
-
Carboxylic acid (1.0 eq)
-
N-methyl-4-(trifluoromethyl)thiazol-2-amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Workflow:
Figure 3. Workflow for HATU-Mediated Amide Coupling.
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and N-methyl-4-(trifluoromethyl)thiazol-2-amine (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling (Alternative Protocol)
This protocol is a cost-effective alternative, particularly for less sterically demanding carboxylic acids. The inclusion of catalytic DMAP is often crucial for driving the reaction to completion.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
N-methyl-4-(trifluoromethyl)thiazol-2-amine (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DMAP (0.1-0.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Workflow:
Figure 4. Workflow for EDC/HOBt/DMAP-Mediated Amide Coupling.
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.5 eq), DMAP (0.1-0.2 eq), and N-methyl-4-(trifluoromethyl)thiazol-2-amine (1.2 eq).
-
Add anhydrous MeCN or DCM (0.1-0.5 M).
-
Add EDC·HCl (1.5 eq) to the mixture.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance. | 1. Switch from EDC/HOBt to HATU. 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Increase reaction time. 4. For very challenging substrates, consider converting the carboxylic acid to the acyl fluoride. |
| Formation of Side Products | 1. Epimerization of chiral carboxylic acids. 2. Side reaction of HATU with the amine. | 1. Use HOBt or HOAt as an additive to suppress racemization. Keep reaction temperatures low. 2. Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. |
| Difficult Purification | 1. Water-soluble byproducts from HATU. 2. DMAP co-eluting with the product. | 1. Ensure thorough aqueous work-up to remove water-soluble impurities. 2. Use only a catalytic amount of DMAP. An acidic wash during work-up can help remove residual DMAP. |
Conclusion
The successful acylation of N-methyl-4-(trifluoromethyl)thiazol-2-amine is a challenging yet achievable transformation that requires careful consideration of the coupling conditions. The electron-deficient nature of this amine necessitates the use of highly efficient coupling reagents. While EDC-based protocols can be effective, particularly with the aid of DMAP, uronium salts such as HATU generally provide a more robust and reliable method, offering higher yields and faster reaction times. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle these challenging couplings and advance their synthetic programs.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059–11063. [Link]
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Technical Support.
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (2025). BenchChem.
- Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters, 58(26), 2632-2635.
- Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 440-444.
-
Khattab, S. N., Subashini, R., & El-Faham, A. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 71(33), 5094-5100. [Link]
- Liu, J., Parker, M. F., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(9), 2497-2507.
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (2025). BenchChem.
- Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salt Structure. The Journal of Organic Chemistry, 64(12), 4490–4493.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]
-
Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2022). Nature Communications, 13(1), 3020. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-(Trifluoromethyl)thiazoles
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides an in-depth technical analysis and optimized protocols for functionalizing 4-(trifluoromethyl)thiazoles. We focus on two critical pathways:
-
Suzuki-Miyaura Coupling of 2-halo-4-(trifluoromethyl)thiazoles (Traditional Cross-Coupling).
-
Direct C-H Arylation at the C5 position (Atom-Economic Functionalization).
Mechanistic Insight: The "Magic Methyl" Effect
To successfully couple 4-(trifluoromethyl)thiazoles, one must understand how the
Electronic Landscape
The
-
Impact on Oxidative Addition: When using 2-bromo-4-(trifluoromethyl)thiazole, the electron-deficient ring facilitates rapid oxidative addition of the C-Br bond to Pd(0).
-
Impact on Transmetallation: The resulting Pd(II) intermediate is highly electrophilic. However, it is also prone to non-productive pathways like protodehalogenation if the transmetallation step is sluggish.
-
Impact on C-H Acidity: The
group increases the acidity of the C5 proton, making it a prime candidate for Concerted Metallation-Deprotonation (CMD) mechanisms, provided the C2 position is blocked or controlled.
Reactivity Map
The following diagram illustrates the divergent reactivity profiles dictated by the 4-
Figure 1: Reactivity map of the 4-(trifluoromethyl)thiazole scaffold showing the influence of the C4-substituent on C2 and C5 reactivity.
Protocol A: Suzuki-Miyaura Coupling
Target Transformation: 2-Bromo-4-(trifluoromethyl)thiazole
The primary challenge here is not reactivity, but stability. The electron-deficient thiazyl-palladium species is unstable. We utilize bulky, electron-rich phosphine ligands (Buchwald ligands) to stabilize the Pd(II) intermediate and accelerate transmetallation.
Optimization Matrix
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Bulky ligands prevent catalyst decomposition and accelerate reductive elimination. | ||
| Base | Phosphate provides better buffering; Fluoride activates boronic acids specifically for electron-poor couplers. | ||
| Solvent | DMF | 1,4-Dioxane/Water (4:1) | Dioxane minimizes hydrolytic deborylation of the coupling partner. |
| Temp | 100°C | 60°C - 80°C | Lower temperatures prevent desulfurization of the thiazole ring. |
Step-by-Step Protocol
Reagents:
-
2-Bromo-4-(trifluoromethyl)thiazole (1.0 equiv)
-
XPhos Pd G2 Precatalyst (2-5 mol%)
- (3.0 equiv)
Procedure:
-
Setup: Charge a microwave vial or Schlenk tube with the arylboronic acid,
, and XPhos Pd G2. -
Inertion: Seal the vessel and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling and catalyst poisoning.
-
Addition: Add 2-Bromo-4-(trifluoromethyl)thiazole and the degassed solvent mixture via syringe.
-
Note: If the thiazole is solid, add it in step 1.
-
-
Reaction: Heat the mixture to 80°C. Monitor by TLC or LCMS.
-
Endpoint: Conversion is usually complete within 2-4 hours due to the activated C-Br bond.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Direct C-H Arylation (C5-Selective)
Target Transformation: 2-Substituted-4-(trifluoromethyl)thiazole
This approach avoids pre-halogenation at C5. The mechanism relies on Concerted Metallation-Deprotonation (CMD) , where a carbonate or pivalate base acts as a proton shuttle to lower the energy barrier of C-H bond cleavage.
The CMD Catalytic Cycle
Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The carboxylate ligand (PivO-) assists in deprotonating the acidic C5-H.
Step-by-Step Protocol
Reagents:
-
2-Substituted-4-(trifluoromethyl)thiazole (1.0 equiv)[2]
-
Aryl Iodide (1.2 equiv)
- (5 mol%)
-
Ligand:
(10 mol%) or (20 mol%) -
Base:
(2.0 equiv)[1][2] -
Additive: Pivalic Acid (30 mol%) – Critical Proton Shuttle
-
Solvent: Toluene or Xylene (Anhydrous)
Procedure:
-
Preparation: In a glovebox or under strict Argon flow, combine
, Ligand, , and Pivalic Acid in a pressure tube. -
Substrate Addition: Add the Aryl Iodide and the Thiazole substrate.
-
Solvent: Add anhydrous Toluene.
-
Reaction: Seal and heat to 110°C - 120°C for 16-24 hours.
-
Why High Temp? C-H activation has a higher activation energy than traditional cross-coupling.
-
-
Monitoring: Check for the disappearance of the Aryl Iodide.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Troubleshooting & Critical Parameters
Common Failure Modes
| Observation | Cause | Solution |
| Dehalogenation (Protocol A) | Hydride source present; slow transmetallation. | Switch to Dioxane (exclude alcohols). Increase catalyst loading. Use XPhos . |
| Homocoupling (Ar-Ar) | Oxygen leak; slow oxidative addition. | Degas solvents vigorously (freeze-pump-thaw). Ensure Ar-X is not degraded. |
| Regio-scrambling (Protocol B) | C2 vs C5 competition. | Ensure C2 is blocked. If C2 is H, use lower temp (80°C) to favor C2, or block C2 with a silyl group (TMS) which can be removed later. |
| Low Conversion (Protocol B) | Catalyst poisoning by Sulfur. | Thiazoles can coordinate Pd.[3] Increase Temp to 120°C or use PivOH (30-50 mol%) to facilitate the CMD step over coordination. |
Safety Note: Volatility
Low molecular weight 4-(trifluoromethyl)thiazoles are often volatile.
-
Avoid: High-vacuum drying for extended periods.
-
Recommendation: Keep solutions concentrated or use a rotary evaporator with strictly controlled bath temperature (<30°C) for intermediates.
References
-
Mechanistic Studies on C-H Activation: Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." J. Am. Chem. Soc.[3]2006 , 128, 16496.
-
Thiazole Reactivity: Campeau, L.-C.; et al. "Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst Structure-Activity Relationship." J. Am. Chem. Soc.[3]2009 , 131, 3291.
-
Suzuki Coupling of Electron-Deficient Heterocycles: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." J. Am. Chem. Soc.[3]2007 , 129, 3358.
-
Trifluoromethyl Thiazole Synthesis: "Synthesis of 4-(trifluoromethyl)thiazoles." Science of Synthesis, Thieme Chemistry.[4]
Sources
preparation of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine from 3-bromo-1,1,1-trifluoroacetone
Application Note: Scalable Synthesis of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Executive Summary
This application note details the optimized protocol for synthesizing N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. This scaffold is a critical pharmacophore in modern drug discovery, acting as a bioisostere for pyridine and offering enhanced metabolic stability due to the trifluoromethyl (
The protocol utilizes 3-bromo-1,1,1-trifluoroacetone (BTFA) and N-methylthiourea . Special emphasis is placed on managing the volatility and lachrymatory nature of the fluorinated starting material, ensuring high regioselectivity, and validating the product using
Strategic Rationale & Retrosynthesis
The incorporation of a trifluoromethyl group into the thiazole ring significantly alters the physicochemical properties of the molecule, increasing lipophilicity (
Pathway Visualization
The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway.
Figure 1: Retrosynthetic analysis and forward reaction pathway for the Hantzsch synthesis.
Chemical Safety & Hazard Control (HSE)
CRITICAL WARNING: This protocol involves 3-bromo-1,1,1-trifluoroacetone (BTFA) .
-
Lachrymator: BTFA is a potent lachrymator. All operations must be performed in a high-efficiency fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[1][2] Double-gloving (Nitrile/Laminate) is recommended.
-
Volatility: BTFA (bp ~113 °C) is volatile. Avoid open vessels; use septum-sealed addition funnels.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Density | Notes |
| 3-Bromo-1,1,1-trifluoroacetone | 190.95 | 1.05 | 1.84 g/mL | Limiting Reagent (Volatile) |
| N-Methylthiourea | 90.15 | 1.00 | Solid | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | - | Reaction Medium |
| Sodium Bicarbonate (sat. aq.) | 84.01 | Excess | - | Quench/Neutralization |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Connect the top of the condenser to an inert gas line (
or ) with a bubbler to vent HBr fumes safely.
Step 2: Reagent Dissolution
-
Charge the RBF with N-methylthiourea (9.02 g, 100 mmol, 1.0 equiv).
-
Add Ethanol (100 mL, 1.0 M concentration relative to thiourea).
-
Stir at room temperature until the solid is fully dissolved.
Step 3: Controlled Addition (Exotherm Management)
-
Charge the addition funnel with 3-bromo-1,1,1-trifluoroacetone (20.0 g, 105 mmol, 1.05 equiv).
-
Note: Using a slight excess of the ketone ensures complete consumption of the thiourea, simplifying purification.
-
-
Add the BTFA dropwise to the stirring thiourea solution over 20–30 minutes.
Step 4: Cyclization (Reflux)
-
Once addition is complete, heat the reaction mixture to reflux (approx. 78–80 °C).
-
Maintain reflux for 3 to 4 hours .
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (thiourea) should disappear.
-
Step 5: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol. A semi-solid residue (the HBr salt of the thiazole) will remain.
-
Neutralization: Resuspend the residue in Ethyl Acetate (150 mL) and slowly add saturated aqueous
(100 mL) while stirring vigorously.-
Caution:
evolution will occur.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[5][9] Extract the aqueous layer once more with Ethyl Acetate (50 mL).
-
Combine organic layers, wash with Brine (50 mL), and dry over anhydrous
. -
Filter and concentrate in vacuo to yield the crude product.
Step 6: Purification
-
Preferred: Recrystallization from Hexanes/Ethyl Acetate (10:1) usually yields high-purity crystals.
-
Alternative: Silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Process Logic & Mechanism
The reaction follows the Hantzsch mechanism. Understanding the regioselectivity is vital for troubleshooting.
Figure 2: Mechanistic flow of the Hantzsch condensation.
Key Mechanistic Insight:
The sulfur atom is significantly more nucleophilic than the nitrogen atoms in the thiourea, ensuring that S-alkylation occurs first.[8] Subsequent cyclization involves the terminal
Analytical Validation (QC)
To confirm the identity of the synthesized compound, the following analytical signatures are expected:
| Technique | Parameter | Expected Signal |
| Solvent: | ||
| Solvent: | ||
| LC-MS | ESI (+) | [M+H] |
Note on
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of BTFA | Ensure BTFA is fresh and not lost to evaporation. Use a reflux condenser with coolant < 10°C. |
| Sticky Solid | Residual HBr salts | Ensure thorough base wash ( |
| Regioisomers | Incorrect Cyclization | Unlikely with N-methylthiourea. Check NMR; if multiple methyl peaks appear, purify via column chromatography. |
| Dark Color | Oxidation / Polymerization | Perform reaction under Nitrogen atmosphere.[3] Limit reflux time to 4 hours. |
References
-
Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine Screening for Drug Discovery." Drug Discovery Today: Technologies, 9(4), e125-e131.
-
SynQuest Laboratories. (2016). "Safety Data Sheet: 3-Bromo-1,1,1-trifluoroacetone."
-
BenchChem. (2025).[4] "Application Notes: Hantzsch Thiazole Synthesis Protocols."
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.edu [utsouthwestern.edu]
Introduction: The Significance of Trifluoromethyl-Substituted Aminothiazoles
An in-depth guide to the rapid and efficient synthesis of N-alkyl-4-(trifluoromethyl)thiazol-2-amines utilizing Microwave-Assisted Organic Synthesis (MAOS), designed for researchers and professionals in drug development. This document provides a comprehensive overview, detailed protocols, and the scientific rationale behind the methodology.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a trifluoromethyl (CF₃) group at the 4-position of the thiazole ring is of particular strategic importance. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, N-alkylation of the 2-amino group allows for fine-tuning of the molecule's physicochemical properties and biological activity, making the N-alkyl-4-(trifluoromethyl)thiazol-2-amine framework a highly sought-after target in drug discovery programs.[1]
Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable by-products.[5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations, offering dramatically reduced reaction times, higher yields, and improved product purity.[7][8][9]
The Principle of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating which relies on slow and inefficient heat transfer through conduction and convection from the vessel walls, microwave irradiation provides energy directly to the reactants and solvent.[10][11][12] This rapid, volumetric, and uniform heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which is dissipated as heat.[10][13]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[13][14]
This direct energy transfer allows for localized superheating of the reaction mixture far above its boiling point in a sealed vessel, dramatically accelerating reaction kinetics.[10] The result is a significant reduction in reaction time from hours to mere minutes, coupled with cleaner reaction profiles and often higher yields.[14][15]
General Reaction Scheme
The microwave-assisted N-alkylation of 2-amino-4-(trifluoromethyl)thiazole is typically achieved via a nucleophilic substitution reaction with an appropriate alkyl halide in the presence of a base.
Caption: General chemical scheme for the N-alkylation reaction.
Detailed Application Protocol
This protocol describes a general method for the microwave-assisted synthesis of N-alkyl-4-(trifluoromethyl)thiazol-2-amines. Reagent quantities are based on a 1.0 mmol scale and should be adjusted accordingly for larger or smaller scales.
Materials and Equipment:
-
2-Amino-4-(trifluoromethyl)thiazole (1.0 equiv)
-
Alkyl halide (e.g., iodomethane, ethyl bromide) (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)
-
Microwave reactor (e.g., CEM, Anton Paar, Biotage)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, deionized water, anhydrous sodium sulfate (Na₂SO₄), brine
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-4-(trifluoromethyl)thiazole (1.0 mmol, 1.0 equiv), the desired alkyl halide (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).[16]
-
Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the 2-amino group, generating the more nucleophilic amide anion required for the SN2 reaction. Using a slight excess of the alkyl halide ensures the complete consumption of the starting thiazole.
-
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.[16]
-
Causality Note: DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows it to efficiently absorb microwave energy and heat rapidly.[17] It also effectively solubilizes the reagents.
-
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes. Most modern reactors use dynamic power control to maintain the set temperature.[16]
-
Causality Note: The sealed vessel allows the temperature to rise above the solvent's atmospheric boiling point, drastically increasing the reaction rate according to the Arrhenius equation. This is a key advantage of MAOS.
-
-
Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature using compressed air. Carefully uncap the vial and take a small aliquot of the reaction mixture to monitor the progress by Thin Layer Chromatography (TLC). If the starting material is still present, reseal the vial and continue irradiation for another 10-15 minutes.
-
Aqueous Work-up: Once the reaction is complete, pour the cooled reaction mixture into a separatory funnel containing 30 mL of deionized water. Rinse the reaction vial with a small amount of ethyl acetate and add it to the separatory funnel.
-
Causality Note: This step quenches the reaction and dissolves the inorganic base (K₂CO₃) and the highly polar DMF solvent in the aqueous layer, facilitating the separation of the organic product.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Causality Note: The desired N-alkylated product is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its efficient extraction.
-
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkyl-4-(trifluoromethyl)thiazol-2-amine.[16]
Comparative Data: MAOS vs. Conventional Heating
The primary advantage of microwave-assisted synthesis is the dramatic acceleration of reaction rates and improved yields.
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Reaction Time | 15–30 minutes[6][16] | 8–14 hours[5][6] |
| Temperature | 120 °C | 80-100 °C (Reflux) |
| Typical Yield | >85%[6][15] | 50-70%[6] |
| Energy Usage | Low (direct heating)[11] | High (indirect heating)[12] |
| By-products | Minimized[14] | Often increased |
Product Characterization
The identity and purity of the synthesized N-alkyl-4-(trifluoromethyl)thiazol-2-amines should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure, including the successful addition of the alkyl group and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[1]
-
Infrared (IR) Spectroscopy: To observe characteristic vibrational frequencies of the functional groups present.
Conclusion
Microwave-assisted organic synthesis provides a robust, efficient, and environmentally conscious method for the preparation of N-alkyl-4-(trifluoromethyl)thiazol-2-amines.[8][10] This technology dramatically reduces reaction times from many hours to minutes, improves reaction yields, and minimizes the formation of by-products compared to conventional heating methods.[7][15] For researchers and scientists in drug development, MAOS is an invaluable tool for rapidly synthesizing libraries of these important heterocyclic scaffolds, accelerating the discovery of new therapeutic agents.
References
-
Upadhyaya, P., Kumar, A., & Kumar, S. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences. Available from: [Link]
-
Kumar, A., & Kumar, S. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Pathak, D., & Sharma, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Research International. Available from: [Link]
-
Dandia, A., & Sharma, R. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available from: [Link]
-
Dandia, A., & Sharma, R. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. Available from: [Link]
-
Jain, A., & Sharma, R. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available from: [Link]
-
Sharma, R., & Kumar, A. (2023). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]
-
Kumar, A., & Singh, R. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]
-
Upadhyaya, P., Kumar, A., & Kumar, S. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Sharma, R., & Kumar, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
-
Kumar, S., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
Radi, M., & Schenone, S. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. Available from: [Link]
-
Kumar, A., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Sharma, R., et al. (2025). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Request PDF. Available from: [Link]
-
Kumar, S., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available from: [Link]
-
Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Available from: [Link]
-
Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. Available from: [Link]
-
Sharma, R., & Kumar, A. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available from: [Link]
-
Kumar, A., et al. (2010). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. jusst.org [jusst.org]
- 6. asianpubs.org [asianpubs.org]
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- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
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- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Alkylation of 2-Amino-4-(trifluoromethyl)thiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering regioselectivity challenges during the alkylation of 2-amino-4-(trifluoromethyl)thiazole. Our goal is to provide a framework for understanding and controlling the reaction outcome, grounded in established chemical principles and validated protocols.
Section 1: Understanding the Core Problem
Q1: I tried to alkylate 2-amino-4-(trifluoromethyl)thiazole and obtained a mixture of products. What is happening?
This is the most common issue researchers face with this substrate. The challenge arises because 2-amino-4-(trifluoromethyl)thiazole is an ambident nucleophile . It possesses two distinct nucleophilic nitrogen atoms: the endocyclic (ring) nitrogen, often denoted as N-3, and the exocyclic (amino group) nitrogen. Direct alkylation can therefore lead to two different regioisomers: the desired 2-(alkylamino) derivative or the 2-amino-3-alkylthiazolium salt.
The reactivity of these two nitrogen atoms is influenced by a delicate interplay of electronic effects and tautomerism. The substrate exists in a state of equilibrium between its amino and imino tautomeric forms. The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C-4 position significantly reduces the electron density of the entire thiazole ring system, modulating the relative nucleophilicity of both nitrogen centers compared to non-fluorinated analogues.
Figure 1: The two possible pathways in the alkylation of 2-amino-4-(trifluoromethyl)thiazole.
Section 2: Troubleshooting Guide & Strategic Control
Q2: How can I selectively alkylate only one of the nitrogen atoms?
Controlling the site of alkylation requires a deliberate choice of reagents and reaction conditions. The outcome is governed by a competition between the kinetic and thermodynamic pathways, which can be influenced by several factors.[1][2][3]
Figure 2: Decision workflow for controlling alkylation regioselectivity.
Pillar 1: The Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle is a powerful qualitative tool for predicting the outcome of these reactions.[4][5] It states that hard acids prefer to react with hard bases, and soft acids with soft bases.[6]
-
Nitrogen Centers: The endocyclic (ring) nitrogen is generally considered "harder" due to its location within the aromatic system. The exocyclic (amino) nitrogen is considered "softer" as its lone pair is more accessible and polarizable.[6]
-
Alkylating Agents (Acids):
-
Hard Electrophiles: These have a high positive charge density and are not very polarizable. Examples include dimethyl sulfate, methyl triflate, and oxonium salts. They will preferentially react with the harder endocyclic nitrogen.
-
Soft Electrophiles: These have a lower charge density and are more polarizable. Examples include alkyl iodides and bromides. They have a higher tendency to react with the softer exocyclic nitrogen.[7]
-
Pillar 2: Kinetic vs. Thermodynamic Control
The reaction temperature and duration determine whether the product distribution is governed by the reaction rate (kinetic control) or product stability (thermodynamic control).[2][3][8][9]
-
Kinetic Product: This is the product that forms fastest (i.e., has the lowest activation energy).[1] In many aminothiazole systems, exocyclic N-alkylation is the kinetically favored pathway, especially at lower temperatures.
-
Thermodynamic Product: This is the most stable product. The formation of the aromatic thiazolium salt via endocyclic N-alkylation is often the thermodynamically more stable outcome. These reactions are favored by higher temperatures and longer reaction times, which allow the initially formed kinetic product to revert to the starting material and then form the more stable thermodynamic product.[1]
Pillar 3: The Role of Base and Solvent
-
Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF tends to deprotonate the exocyclic amine, but can favor alkylation on the endocyclic nitrogen by promoting the imino tautomer or by creating a more ionic reaction environment.[10][11] Weaker inorganic bases like K₂CO₃ can also be effective.[10] For exocyclic alkylation, omitting a base or using a mild organic base is often preferred.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates and transition states, often favoring the formation of the thiazolium salt (endocyclic alkylation). Non-polar solvents (e.g., toluene, dioxane) may favor exocyclic alkylation.
Summary of Conditions for Regiocontrol
| Desired Product | Alkylating Agent (HSAB) | Base | Solvent | Temperature | Control Type |
| Exocyclic (Alkylamino) | Soft (e.g., R-I, R-Br) | Weak or None | Non-polar (Toluene) | Low (0 °C to RT) | Kinetic |
| Endocyclic (Thiazolium) | Hard (e.g., Me₂SO₄, R-OTf) | Strong (e.g., NaH) | Polar Aprotic (DMF) | High (60-100 °C) | Thermodynamic |
Section 3: Validated Protocols
Protocol A: Selective Synthesis of 2-(Alkylamino)-4-(trifluoromethyl)thiazoles (Exocyclic N-Alkylation)
Reductive amination is the most reliable method for achieving exclusive exocyclic N-alkylation as it proceeds via an imine intermediate formed specifically with the primary amino group.[12][13]
Step-by-Step Methodology:
-
Imine Formation:
-
To a round-bottom flask, add 2-amino-4-(trifluoromethyl)thiazole (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.).
-
Add an anhydrous solvent such as methanol (MeOH) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-4 hours. Progress can be monitored by TLC or LC-MS for the consumption of the starting amine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. For less reactive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in DCE is a superior choice.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine intermediate is fully consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
If using DCE, separate the organic layer. If using MeOH, remove it under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol B: Synthesis of 2-Amino-3-alkyl-4-(trifluoromethyl)thiazolium Salts (Endocyclic N-Alkylation)
This procedure favors the formation of the thermodynamically stable thiazolium salt.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the NaH with anhydrous hexane and carefully decant the hexane.
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C.
-
-
Deprotonation:
-
Add a solution of 2-amino-4-(trifluoromethyl)thiazole (1.0 equiv.) in anhydrous DMF dropwise to the NaH suspension.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.
-
-
Alkylation:
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Note: The thiazolium salt product may be partially or fully soluble in the aqueous layer. If the product precipitates, it can be collected by filtration. If it remains in the aqueous layer, concentration of the aqueous phase or ion-exchange chromatography may be necessary.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Section 4: FAQ - Isomer Characterization
Q3: My reaction is complete. How can I confirm which isomer I have synthesized?
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most definitive method for distinguishing between the exocyclic and endocyclic alkylation products.
-
¹H NMR Spectroscopy:
-
Exocyclic N-Alkylation: You will observe the disappearance of one of the N-H protons of the starting amino group. The remaining N-H proton will still be present, often as a broad singlet. You will also see new signals corresponding to the protons on the newly added alkyl group. The chemical shift of the C5-H proton on the thiazole ring will experience a minor shift.
-
Endocyclic N-Alkylation: The two protons of the exocyclic NH₂ group will remain, typically shifting downfield and appearing as a broad singlet due to the positive charge on the ring. The most significant change will be the appearance of signals for the N-alkyl group, often at a downfield position due to the adjacent positive charge. The C5-H proton will also likely experience a significant downfield shift upon quaternization of the ring nitrogen.
-
-
¹³C NMR Spectroscopy:
-
Exocyclic N-Alkylation: The carbon atoms of the thiazole ring will show small shifts compared to the starting material. New signals for the alkyl group will appear.
-
Endocyclic N-Alkylation: The formation of the thiazolium salt results in significant downfield shifts for the ring carbons, particularly C2 and C4, due to the increased positive charge and aromatic character.
-
-
Mass Spectrometry (MS):
-
The two isomers will have the same molecular weight and will not be distinguishable by low-resolution MS alone. However, the fragmentation patterns in MS/MS experiments may differ. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
References
-
Scribd. (n.d.). Hard Soft Acids. Retrieved from [Link]
-
Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. ResearchGate. Retrieved from [Link]
-
Prezi. (2024). Hard Soft Acid Base Principle and Nucleophilic Reactions. Retrieved from [Link]
-
Boral, S., Deka, A. K., & Moran, D. (2020). Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(17), 3884-3893. Retrieved from [Link]
-
Gray, J. L., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 634. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. Retrieved from [https://faculty.uml.edu/ndeluca/84.334/topics/Hard-Soft Acid-Base Theory.ppt]([Link] Acid-Base Theory.ppt)
-
Shevchenko, O. S., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2132. Retrieved from [Link]
-
Reddy, T. S., et al. (2015). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 51(54), 10954-10957. Retrieved from [Link]
-
Shevchenko, O. S., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Center for Biotechnology Information. Retrieved from [Link]
-
Adi Chemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). N-alkylation of aminothiazole ring in ceftazime? Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Pearson Study Prep. (2015). Kinetic vs Thermodynamic Control. YouTube. Retrieved from [Link]
-
jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Retrieved from [Link]
-
Sonegawa, M., et al. (2006). Regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3h-cycloheptimidazol-4-ones and 2-alkyl-3h-cycloheptimidazol-4-ones. Chemical & Pharmaceutical Bulletin, 54(5), 706-10. Retrieved from [Link]
Sources
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- 11. Regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3h-cycloheptimidazol-4-ones and 2-alkyl-3h-cycloheptimidazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 19F NMR Characterization of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Executive Summary & Application Profile
N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for electron-deficient aromatic rings. Its fluorinated moiety (
This guide provides a technical analysis of the
Key Technical Specifications
| Feature | Specification |
| Target Nucleus | |
| Primary Chemical Shift ( | -62.0 to -63.0 ppm (referenced to |
| Multiplicity | Singlet (s) (uncoupled); Quartet (q) if |
| Sensitivity | High (3 equivalent fluorine atoms per molecule) |
| Solvent Dependency | Moderate ( |
Comparative Analysis: Spectral Performance
To evaluate the utility of the N-methyl-4-(trifluoromethyl)thiazole moiety as a spectral probe, we compare its chemical shift and signal characteristics against standard fluorinated benchmarks.
Comparison 1: Electronic Environment (Chemical Shift Position)
The chemical shift of the
| Compound Class | Structure | Typical | Electronic Insight |
| Product (Thiazole Core) | N-Me-4- | -62.5 ± 0.5 | Balanced: The electron-withdrawing thiazole ring is counterbalanced by the strong donation from the C2-amino group. |
| Phenyl Analog | 4-(Trifluoromethyl)aniline | -61.5 to -62.0 | Shielded: Strong resonance donation from |
| Pyridine Analog | 2-Amino-4-(trifluoromethyl)pyridine | -64.0 to -65.0 | Deshielded: The electron-deficient pyridine nitrogen withdraws density, shifting the signal downfield (more negative). |
| Standard | -63.72 | Baseline: No resonance donation; serves as the electronic baseline. |
Performance Verdict: The thiazole derivative appears in a "Goldilocks" zone (approx. -62.5 ppm), distinguishing it clearly from both pyridine (more negative) and electron-rich phenyl systems (less negative). This makes it an excellent fragment for fragment-based drug discovery (FBDD) screening mixtures, as it avoids signal overlap with common aromatic libraries.
Comparison 2: Signal Resolution & Multiplicity
| Feature | Thiazole- | Phenyl- | Advantage |
| Proton Coupling | Minimal. Only long-range coupling to H5 ( | Significant. Often couples to ortho-protons ( | Sharper Singlets: The thiazole signal is easier to integrate in complex mixtures. |
| Solvent Stability | High. Shift is robust across polarities. | Moderate. Aniline derivatives shift significantly with H-bonding solvents. | Reproducibility: Better consistency across diverse biological buffers. |
Experimental Protocol: High-Fidelity Characterization
To ensure data integrity (E-E-A-T), the following self-validating protocol is recommended for characterizing this compound.
Reagents & Standards
-
Analyte: N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine (>95% purity).[2]
-
Solvent: DMSO-
(Recommended for solubility) or . -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) or Hexafluorobenzene ( -164.9 ppm). Note: Do not use TFA (Trifluoroacetic acid) as it can protonate the amine and shift the signal.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the thiazole amine in 0.6 mL of DMSO-
. -
Add 10
L of 0.1% Internal Standard solution (Trifluorotoluene). -
Critical Check: Ensure the solution is clear. Turbidity indicates precipitation which causes line broadening.
-
-
Acquisition Parameters (Typical 400 MHz Instrument):
-
Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate proton coupling and ensure quantitative integration.
-
Spectral Width: 200 ppm (centered at -100 ppm).
-
Relaxation Delay (D1):
5 seconds (Fluorine T1 relaxation can be slow; inadequate D1 leads to integration errors). -
Scans (NS): 16–64 (High sensitivity of
requires fewer scans).
-
-
Processing & Referencing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phase and baseline correct.
-
Reference: Set the Internal Standard peak to its known value (e.g., Trifluorotoluene to -63.72 ppm).
-
Readout: The product peak should appear near -62.5 ppm .
-
Analytical Workflow Diagram
The following diagram illustrates the decision logic for validating the synthesis of the target molecule using
Figure 1: Logic flow for validating N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine synthesis via
Scientific Interpretation & Causality
Why does the shift appear at -62.5 ppm ?
-
Inductive Withdrawal (-I): The Nitrogen (N3) and Sulfur (S1) atoms in the thiazole ring are electronegative, pulling density away from the C4 position. This normally deshields the
(moving it toward -65 ppm). -
Resonance Donation (+R): The exocyclic amine (N-methylamino group at C2) has a lone pair that donates electron density into the ring.
-
Net Effect: The resonance donation partially counteracts the inductive withdrawal.
-
Without Amine: 4-(trifluoromethyl)thiazole
-60.0 ppm. -
With Amine: The electron density increases at C4, slightly shielding the
relative to the pyridine analog, but the N-methyl group adds a minor steric/inductive perturbation.
-
References
-
Comparison of Chemical Shift Sensitivity of Trifluoromethyl Tags.Ye, L., et al. (2015). (Comparative data on phenyl vs.
shifts). [Link] -
Synthesis and Characterization of Trifluoromethyl-substituted Heterocycles. RSC Advances / Supporting Information. (Specific spectral data for 4-CF3-thiazole and imidazole analogs). [Link]
-
19F NMR Reference Standards & Data. University of Colorado / Reich Collection. (Authoritative list of internal standards and shift conventions). [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-methyl-4-(trifluoromethyl)thiazol-2-amine
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N-methyl-4-(trifluoromethyl)thiazol-2-amine , a compound of interest due to its 2-aminothiazole core, a scaffold frequently encountered in medicinal chemistry.[1][2]
This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical breakdown but also a comparative perspective against a structurally related analogue, 4-(trifluoromethyl)thiazol-2-amine . By understanding the subtle yet significant shifts in fragmentation pathways, researchers can gain deeper insights into the structural elucidation of novel compounds bearing these motifs.
The Rationale Behind the Analysis: Expertise in Action
The choice of electron ionization (EI) as the focus of this guide is deliberate. EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] This rich fragmentation pattern is invaluable for unambiguous structure determination. The principles of fragmentation are governed by the inherent stability of the resulting ions and neutral losses, often following well-established chemical logic.[5] Our analysis will be grounded in these fundamental principles, drawing upon established fragmentation patterns of 2-aminothiazoles, trifluoromethyl groups, and general heterocyclic compounds.[6][7][8]
Experimental Protocol: A Self-Validating System
To ensure the acquisition of a high-quality and reproducible mass spectrum for compounds like N-methyl-4-(trifluoromethyl)thiazol-2-amine, the following protocol is recommended. This protocol is designed to be a self-validating system, with each step contributing to the overall integrity of the data.
Instrumentation:
-
Mass Spectrometer: A high-resolution quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: A direct insertion probe (DIP) or a gas chromatograph (GC) for sample introduction. The choice depends on the sample's purity and volatility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a known calibration standard (e.g., perfluorotributylamine - PFTBA). This ensures high mass accuracy.
-
-
Sample Introduction:
-
Direct Insertion Probe (DIP): Apply a small aliquot of the dissolved sample onto the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.
-
Gas Chromatography (GC): If using GC, inject a small volume of the sample solution onto the GC column. The GC will separate the analyte from any residual solvent or impurities before it enters the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
The following parameters are a robust starting point and should be optimized as needed:
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | To induce reproducible fragmentation for structural elucidation.[3] |
| Electron Energy | 70 eV | A standard energy that provides consistent and extensive fragmentation patterns, allowing for library matching.[4] |
| Ion Source Temp. | 200-250 °C | Ensures complete volatilization of the analyte while minimizing thermal degradation. |
| Mass Range | m/z 50-500 | To capture the molecular ion and all significant fragment ions. |
| Scan Speed | 1000-2000 amu/s | Provides sufficient data points across each chromatographic or volatilization peak. |
Visualizing the Workflow
The general workflow for the analysis of N-methyl-4-(trifluoromethyl)thiazol-2-amine by EI-MS is depicted below.
Caption: General workflow for EI-MS analysis.
Predicted Fragmentation Pattern of N-methyl-4-(trifluoromethyl)thiazol-2-amine
The fragmentation of N-methyl-4-(trifluoromethyl)thiazol-2-amine is expected to be driven by the presence of the 2-aminothiazole ring, the N-methyl group, and the trifluoromethyl substituent. The molecular ion (M+) is predicted to be observed, and its fragmentation will likely proceed through several key pathways.
Key Predicted Fragment Ions:
| m/z (predicted) | Proposed Structure/Loss |
| 197 | Molecular Ion [M]+ |
| 182 | [M - CH3]+ |
| 178 | [M - F]+ (less likely) |
| 128 | [M - CF3]+ |
| 113 | [M - CF3 - CH3]+ |
| 99 | Thiazole ring fragmentation |
| 69 | [CF3]+ |
Proposed Fragmentation Pathway:
The fragmentation is anticipated to initiate with the loss of a methyl radical from the N-methyl group, a common fragmentation for N-methyl amines.[9] Another significant fragmentation will be the loss of the trifluoromethyl radical. The trifluoromethyl group is a common leaving group in mass spectrometry.[7][10] Subsequent fragmentations of the thiazole ring are also expected.[8][11]
Caption: Predicted fragmentation of N-methyl-4-(trifluoromethyl)thiazol-2-amine.
Comparative Analysis: N-methyl-4-(trifluoromethyl)thiazol-2-amine vs. 4-(trifluoromethyl)thiazol-2-amine
To highlight the influence of the N-methyl group on the fragmentation pattern, we will compare the predicted fragmentation of our target compound with its primary amine analogue, 4-(trifluoromethyl)thiazol-2-amine .[12]
Predicted Fragmentation Pattern of 4-(trifluoromethyl)thiazol-2-amine:
The fragmentation of this analogue is expected to be simpler due to the absence of the N-methyl group. The primary fragmentation pathways will likely involve the loss of the trifluoromethyl group and fragmentation of the thiazole ring.
Comparative Table of Key Fragment Ions:
| Fragment | N-methyl-4-(trifluoromethyl)thiazol-2-amine (m/z) | 4-(trifluoromethyl)thiazol-2-amine (m/z) |
| [M]+ | 197 | 183 |
| [M - CH3]+ | 182 | - |
| [M - CF3]+ | 128 | 114 |
| [CF3]+ | 69 | 69 |
The most significant difference is the absence of the [M - 15] peak in the spectrum of the primary amine, which is a strong indicator of the presence of the N-methyl group in our target compound.
Proposed Fragmentation Pathway for the Analogue:
Caption: Predicted fragmentation of 4-(trifluoromethyl)thiazol-2-amine.
Trustworthiness and Authoritative Grounding
The fragmentation pathways proposed in this guide are not arbitrary. They are based on well-documented fragmentation behaviors of related chemical moieties. The fragmentation of heterocyclic compounds often involves ring opening and cleavage at heteroatoms, as detailed in studies on various heterocyclic systems.[6] The behavior of the trifluoromethyl group, including the common loss of a CF3 radical or rearrangement, is also well-established in the literature.[7][10] Furthermore, the characteristic fragmentation of amines, particularly the alpha-cleavage leading to the loss of an alkyl radical, is a fundamental concept in mass spectrometry.[9][13] By synthesizing these established principles, we can confidently predict the fragmentation of N-methyl-4-(trifluoromethyl)thiazol-2-amine.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of N-methyl-4-(trifluoromethyl)thiazol-2-amine. By understanding the likely fragmentation pathways and comparing them to a closely related analogue, researchers can more effectively interpret experimental data, confirm the structure of synthesized compounds, and gain a deeper understanding of the chemical properties of this important class of molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality data, ensuring the reliability of any future experimental work.
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]
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Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine notes. Available at: [Link]
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Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed. Available at: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). Thieme. Available at: [Link]
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4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine. PubChem. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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Interpretation of mass spectra. University of Arizona. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
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4-(Trifluoromethyl)-2-thiazolamine. BioOrganics. Available at: [Link]
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N-METHYL-5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE. Matrix Fine Chemicals. Available at: [Link]
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4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine. ChemSynthesis. Available at: [Link]
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A Researcher's Guide to the Crystal Structure Analysis of N-Substituted 4-(Trifluoromethyl)thiazol-2-amines
The 4-(trifluoromethyl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioactivity is profoundly influenced by the three-dimensional arrangement of its atoms and the non-covalent interactions that govern its binding to biological targets.[3][4] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this atomic-level detail, providing crucial insights for structure-based drug design.[5][6]
This guide offers a comparative framework for the crystal structure analysis of N-substituted 4-(trifluoromethyl)thiazol-2-amines. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, providing researchers with a robust understanding of how to obtain, interpret, and compare these vital crystal structures.
The Crystallization Workflow: From Solution to Structure
Obtaining high-quality single crystals suitable for diffraction is the most critical and often the most challenging step.[7][8] The process is a blend of systematic screening and chemical intuition, aimed at guiding molecules to self-assemble into a highly ordered lattice.[9]
Part 1: Achieving High-Quality Single Crystals
The journey begins with a pure compound (>90% purity is recommended) and a systematic approach to screening for optimal crystallization conditions.[10] The choice of technique is dictated by the compound's physicochemical properties, such as solubility and thermal stability.[11]
Key Crystallization Methodologies:
-
Slow Solvent Evaporation: This is the most common and often successful method for organic molecules.[12] The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. The key is gradual supersaturation, which encourages the growth of a few large, well-ordered crystals rather than many small ones.[10]
-
Causality: Solvents with a moderate boiling point (e.g., ethanol, ethyl acetate, dichloromethane) are often ideal. A solvent in which the compound has moderate, not high, solubility is preferred to allow for a controlled approach to supersaturation.[12]
-
-
Vapor Diffusion (Solvent/Anti-Solvent): This technique is excellent for compounds that are highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and this solution is placed in a larger, sealed container with the "anti-solvent." The anti-solvent's vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Causality: The two solvents must be miscible. This method provides exquisite control over the rate of crystallization by adjusting the volume of the anti-solvent reservoir and the temperature.[10]
-
-
Cooling Crystallization: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.[11]
-
Causality: The rate of cooling is paramount. Rapid cooling often leads to precipitation or a microcrystalline powder, whereas a slow, controlled temperature ramp is necessary for diffraction-quality crystals.
-
Experimental Protocol: Slow Evaporation for a Model Thiazole Derivative
-
Preparation: Dissolve 5-10 mg of the purified N-substituted 4-(trifluoromethyl)thiazol-2-amine in 0.5-1.0 mL of a suitable solvent (e.g., ethanol) in a small, clean vial.
-
Solubilization: Gently warm the mixture and sonicate if necessary to ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle a few times to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization incubator) at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the appearance of single crystals. Do not disturb the vial once crystal growth has begun.
Part 2: Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted and analyzed using a diffractometer. SCXRD provides precise data on the three-dimensional arrangement of atoms in the crystal lattice.[3][6]
The overall workflow from a synthesized compound to a finalized crystal structure is a multi-step process requiring careful planning and execution.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Comparative Analysis: The Influence of the N-Substituent
The nature of the substituent attached to the 2-amino group dramatically influences the molecule's conformation and the resulting crystal packing. These changes are driven by the complex interplay of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds.[13][14] Understanding these interactions is key to rational drug design.[15][16]
Let's compare two hypothetical, yet representative, structures based on published findings for similar heterocyclic systems:
-
Compound A: N-phenyl -4-(trifluoromethyl)thiazol-2-amine
-
Compound B: N-cyclohexyl -4-(trifluoromethyl)thiazol-2-amine
The primary difference is the aromatic phenyl group in A versus the aliphatic cyclohexyl group in B. This seemingly small change can lead to vastly different solid-state architectures.
| Parameter | Compound A (N-phenyl) | Compound B (N-cyclohexyl) | Rationale for Differences |
| Primary H-Bond Motif | N-H···N(thiazole) dimer | N-H···N(thiazole) catemer (chain) | The planar phenyl group favors a centrosymmetric dimer arrangement, allowing for efficient π-π stacking between adjacent dimers. |
| Key Packing Forces | π-π stacking (Phenyl-Phenyl) | C-H···F interactions, van der Waals forces | The bulky, non-planar cyclohexyl group sterically hinders π-stacking, making weaker C-H···F and van der Waals interactions more dominant in the packing.[17] |
| Molecular Conformation | Relatively planar conformation between thiazole and phenyl rings. | Twisted conformation due to the flexible cyclohexyl chair. | The sp2-hybridized connection in the phenyl group promotes planarity, whereas the sp3-hybridized cyclohexyl group allows for more conformational freedom. |
| Solvent Accessibility | Low; dense packing due to efficient stacking. | Higher; less efficient packing can lead to solvent-accessible voids. | The interlocking nature of π-stacked dimers in Compound A creates a denser structure compared to the less directional packing of Compound B. |
This comparative data highlights a critical principle: aromatic N-substituents often direct crystal packing through strong, directional π-π and hydrogen bonding interactions, leading to well-defined, stable motifs. In contrast, aliphatic substituents result in packing dominated by a larger number of weaker, less directional forces, which can lead to more complex or less predictable arrangements.[18]
The following diagram illustrates the dominant intermolecular interactions that differentiate the crystal packing of an N-aryl versus an N-alkyl substituted thiazole.
Caption: Dominant Intermolecular Forces in N-Substituted Thiazoles.
Conclusion
The crystal structure of an N-substituted 4-(trifluoromethyl)thiazol-2-amine is not merely a static picture but a detailed map of the non-covalent forces that dictate its solid-state properties and, by extension, can influence its behavior in a biological system. A systematic approach to crystallization, coupled with a detailed analysis of the intermolecular interactions revealed by SCXRD, is indispensable. By comparing how different N-substituents (e.g., aromatic vs. aliphatic) orchestrate crystal packing, researchers can gain predictive control over molecular conformation and build a more profound understanding of structure-activity relationships, accelerating the development of next-generation therapeutics.
References
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Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]
-
University of Angers. (n.d.). Guide for crystallization. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]
-
Jadhav, S. B., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Available from: [Link]
-
Refeyn. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]
-
Gelin, M., et al. (2017). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. PMC. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Available from: [Link]
-
International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Available from: [Link]
-
Pîrnău, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available from: [Link]
-
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]
-
Shawky, A. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. MDPI. Available from: [Link]
-
Narale, A., et al. (2025, April 1). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. Semantic Scholar. Available from: [Link]
-
Hasanah, I., & Nurziana. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
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Liu, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. MDPI. Available from: [Link]
-
Sajjad, M. A., et al. (2023, January 27). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. White Rose Research Online. Available from: [Link]
-
Thirunarayanan, G. (2023, September 18). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. CSIR-NIScPR. Available from: [Link]
-
Liu, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. National Library of Medicine. Available from: [Link]
-
Siddiqui, M. K., et al. (2025). Editorial: Noncovalent interactions in N/O heterocycles. PMC. Available from: [Link]
-
Siddiqui, M. K., et al. (2025, December 17). Editorial: Noncovalent interactions in N/O heterocycles. Frontiers. Available from: [Link]
-
Janežič, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
ResearchGate. (2020, June). Crystal structure and Hirshfeld surface analysis of 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine. Available from: [Link]
-
Kariuki, B. M., et al. (2021, July 8). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. ORCA - Cardiff University. Available from: [Link]
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validating purity of fluorinated thiazoles using elemental analysis
A Comparative Guide: Elemental Analysis vs. Orthogonal Methods
Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Content Type: Technical Comparison & Protocol Guide.
The "Purity Gap" in Fluorinated Heterocycles
In modern drug discovery, fluorinated thiazoles have become a privileged scaffold, appearing in recent FDA-approved agents and high-value kinase inhibitors. However, validating their purity presents a unique "double-trouble" challenge that standard HPLC-UV often misses:
-
The Fluorine Effect: The C-F bond is chemically robust, often leading to the formation of stable, volatile tetrafluoromethane (
) during combustion, which escapes detection in standard Elemental Analysis (EA), leading to low carbon readings. -
The Thiazole Factor: The high sulfur content can poison standard oxidation catalysts, while the nitrogen-rich ring can trap solvents, artificially inflating weight without appearing as a distinct impurity peak in UV traces.
This guide compares the traditional gold standard—Combustion Elemental Analysis (CHN/S/F) —against its modern rival, Quantitative NMR (qNMR) , specifically for this difficult class of compounds.
Method A: Combustion Elemental Analysis (The Bulk Validator)
Elemental analysis remains the only method that validates the bulk solvated state of a solid sample. Unlike HPLC, which separates the analyte from its matrix, EA analyzes the "dirt and all"—including inorganic salts, water, and residual solvents.
The Challenge: Fluorine Interference
Standard CHN analyzers use quartz (silica) combustion tubes. When fluorinated thiazoles are combusted:
-
Fluorine reacts with the silica tube to form volatile silicon tetrafluoride (
). -
This reaction is exothermic and corrosive, damaging the instrument.
- may form and exit the combustion zone unoxidized, resulting in failed Carbon values (typically 0.5–1.0% low) .
Optimized Protocol for Fluorinated Thiazoles
To achieve the journal-mandated
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry sample under high vacuum (
mbar) at C for 12 hours to remove trapped solvents (thiazoles are notorious solvate formers). -
Weigh 2.0 – 3.0 mg (precision
mg) into a tin capsule.
-
-
The Additive Strategy (Crucial):
-
Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the capsule. -
Why? These act as combustion aids to ensure complete oxidation of sulfur and help mitigate fluorine interference by promoting rapid oxygen transfer.
-
Fluorine Trap: Ensure the combustion tube packing includes a Magnesium Oxide (
) zone. captures Fluorine as , preventing it from attacking the quartz tube.
-
-
Combustion Conditions:
-
Temperature: Set flash combustion to
C (dynamic flash). -
Oxygen Boost: Increase oxygen loop volume by 20% to account for the high demand of the thiazole ring.
-
-
Calibration:
-
Run a conditioning blank.
-
Run a standard containing both S and F if possible (e.g., a mixture of Sulfanilamide and 4-Fluorobenzoic acid) to verify recovery of all elements.
-
Method B: Quantitative NMR (The Specificity Rival)
While EA checks bulk purity, it is "blind" to structure (isomers have identical EA). qNMR, particularly
The Advantage: Isomer & Inorganic Independence
For fluorinated thiazoles,
-
It isolates the analyte signal from non-fluorinated impurities.
-
It requires no identical reference standard (uses an internal calibrant).[1]
Optimized Protocol for F-qNMR
Step-by-Step Workflow:
-
Internal Standard (IS) Selection:
-
Select an IS with a chemical shift distinct from the thiazole fluorine (usually
to ppm). -
Recommendation:
-Trifluorotoluene ( ppm) or 2,4-Dichlorobenzotrifluoride .
-
-
Sample Prep:
-
Weigh ~10 mg of analyte and ~5 mg of IS directly into the NMR tube (use a precision balance).
-
Dissolve in
(ensures solubility of polar thiazoles).
-
-
Acquisition Parameters (The "T1 Trap"):
-
Fluorine nuclei have long relaxation times (
). -
Measure
first (Inversion Recovery experiment). -
Relaxation Delay (
): Must be (typically 30–60 seconds for F). Failure to do this is the #1 cause of low purity calculations. -
Spectral Width: Ensure it covers both IS and Analyte signals + 20 ppm baseline.
-
Comparative Data: The "Fluorothiazole" Case Study
The following table simulates a comparison for a synthesized batch of N-(4-fluorophenyl)-2-methylthiazole-4-carboxamide.
| Feature | Method A: Elemental Analysis (Optimized) | Method B: | Method C: HPLC-UV (254 nm) |
| Primary Output | % Composition (C, H, N, S) | Absolute Purity (w/w %) | Relative Purity (Area %) |
| Sample Required | 2–3 mg (Destructive) | 5–10 mg (Non-destructive) | < 0.1 mg |
| Detects Solvents? | Yes (Indirectly via C/H deviation) | Yes (via | No (elute in void volume) |
| Detects Inorganics? | Yes (Values drop proportionally) | Yes (Purity < 100%) | No (Invisible) |
| Precision | |||
| Specific Liability | F-interference (Low C readings) | Relaxation Time (Underestimation if | Response Factors (Overestimation of purity) |
| Verdict | Best for Batch Release | Best for Structure Validation | Best for Routine Monitoring |
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for validating fluorinated thiazoles, highlighting where standard methods fail and how to correct them.
Caption: Decision workflow for validating fluorinated thiazoles, contrasting the mitigation strategies for EA (combustion aids) and qNMR (relaxation delays).
The Verdict: When to Use What?
As a Senior Application Scientist, my recommendation for fluorinated thiazoles is a Dual-Validation Approach :
-
Use
F qNMR during the optimization phase (milligram scale). It saves sample and proves you have the correct isomer. -
Use Optimized EA (with
) for the final batch release (gram scale). Journals and regulatory bodies still view EA as the ultimate proof that the sample is free of trapped inorganic salts and non-chromatographic impurities.
Critical Check: If your EA Carbon value is consistently 0.5% low but Nitrogen is correct, do not assume the sample is impure. It is likely
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Analytik Jena. (2025).[2] Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247. Application Note. [Link]
-
Exeter Analytical. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. [Link]
-
Mani, T., et al. (2026). Insights into Racemization of Metal Nanoclusters and Strategic Spontaneous Resolution. ACS Nano. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, a compound whose structural features—a trifluoromethyl group and a thiazole ring—necessitate careful handling and disposal to mitigate risks to personnel and the environment.
The disposal of fluorinated organic compounds like N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is not a mere procedural afterthought; it is a critical component of laboratory safety and environmental stewardship. The high stability of the carbon-fluorine bond and the potential for the formation of hazardous combustion byproducts, such as hydrogen fluoride, demand a disposal methodology that is both robust and compliant with regulatory standards[1][2].
Immediate Safety and Hazard Recognition
Before initiating any disposal procedures, it is paramount to recognize the potential hazards associated with N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine and its chemical class. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar trifluoromethyl-thiazole derivatives indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[3][4][5].
-
Irritation: Causes skin and serious eye irritation or damage[3][4].
-
Respiratory Issues: May cause respiratory irritation[4].
Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area or a chemical fume hood.
Core Disposal Principles: A Proactive Approach
The recommended and most environmentally responsible method for the disposal of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is through a licensed hazardous waste management facility that is equipped for high-temperature incineration[1]. This method ensures the complete destruction of the compound and allows for the scrubbing of acidic and toxic flue gases, such as hydrogen fluoride and oxides of nitrogen and sulfur[1][2].
Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash. The U.S. Environmental Protection Agency (EPA) has stringent regulations, including a ban on the sewering of hazardous waste pharmaceuticals, which serves as a guiding principle for all laboratory-generated chemical waste[6][7].
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable workflow for the disposal of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, from waste segregation to final hand-off to environmental health and safety (EHS) professionals.
Phase 1: Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). The container should be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine". Include the approximate quantity of the waste.
-
Chemical Incompatibility: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. In particular, avoid mixing with strong oxidizing agents or strong bases, as these are common incompatibilities for similar thiazole derivatives[3]. A comprehensive chemical compatibility chart should be consulted for any questions regarding the mixing of waste streams[8].
Phase 2: On-Site Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.
Phase 3: Coordination with Environmental Health and Safety (EHS)
-
Contact EHS: Once the waste container is nearing its capacity, or if you have a one-time disposal need, contact your institution's EHS office or a certified hazardous waste disposal company.
-
Provide Detailed Information: Be prepared to provide the EHS professionals with a detailed description of the waste, including its chemical composition and any known hazards.
-
Schedule Pickup: Arrange for the pickup and final disposal of the N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine waste.
Emergency Procedures: Spills and Accidental Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[3].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
-
Data Presentation: Hazard and Disposal Summary
| Parameter | Guidance | References |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritation | [3][4][5] |
| Required PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][3][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [3] |
| Recommended Disposal Method | High-temperature incineration via a licensed hazardous waste facility | [1] |
| Prohibited Disposal Methods | Drain disposal, disposal in regular trash | [6][7] |
| Combustion Byproducts | Hydrogen fluoride, carbon oxides, nitrogen oxides, sulfur oxides | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine.
Caption: Decision workflow for the safe disposal of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine.
References
- Fisher Scientific. (2009, March 16). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
- Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
- PubChem. (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanamine. National Center for Biotechnology Information.
- Sigma-Aldrich. 4-(Trifluoromethyl)thiazol-2-amine.
- BenchChem. (2025). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
- Al-Ostath, A., et al. (2024, April 24). Thiazole derivatives: prospectives and biological applications.
- Enamine. Safety Data Sheet.
- ChemicalBook. (2025, July 26). Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]- Safety Data Sheet.
- ChemScene. 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine.
- American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Environmental Safety Guidebook. (2024).
- El-Sayed, N. N. E., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Key Organics. (2017, December 1). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)thiazol-5-amine.
- Cole-Parmer. Chemical Compatibility Database.
- ChemicalBook. N-METHYL-N-([2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL]METHYL)AMINE.
- University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from University of Oxford Department of Chemistry.
- Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- Fisher Scientific. (2009, March 16). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde.
- University of California, Berkeley. 7.2 Organic Solvents. Environment, Health and Safety.
- Singh, P., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Jezuita, A., et al. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine.
- PharmWaste Technologies, Inc. EPA Subpart P Regulations.
- Regulations.gov. Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations.
- Woynarowska, A., et al. (2021). Management of Solid Waste Containing Fluoride—A Review. PMC - NIH.
- U.S. Environmental Protection Agency. Chemical Compatibility Chart.
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- 2. fishersci.ca [fishersci.ca]
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- 4. (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanamine | C5H5F3N2S | CID 3908018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. ashp.org [ashp.org]
- 7. waste360.com [waste360.com]
- 8. vumc.org [vumc.org]
- 9. enamine.enamine.net [enamine.enamine.net]
Personal protective equipment for handling N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
This guide is structured as a high-level operational protocol for researchers handling N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine .
Given the specific functional groups (secondary amine, trifluoromethyl, thiazole heterocycle), this guide applies the Precautionary Principle : in the absence of compound-specific toxicological data, we adopt the safety profile of its most hazardous structural analogs (e.g., 4-(trifluoromethyl)thiazol-2-amine).
Core Safety Directive (The "Why" and "How")
Handling fluorinated aminothiazoles requires a defense-in-depth strategy. The N-methyl amine moiety increases lipophilicity compared to primary amines, potentially enhancing dermal absorption. The trifluoromethyl (
Immediate Action Summary
| Parameter | Critical Requirement | Mechanistic Rationale |
| Primary Hazard | Severe Eye Damage / Dermal Absorption | Aminothiazoles are basic and can cause caustic burns; lipophilic nature aids skin penetration. |
| Engineering Control | ISO Class 5 Fume Hood | Prevents inhalation of potentially bioactive dust or volatile free-base vapors. |
| Glove Protocol | Double-Gloving (Nitrile) | Secondary amines can degrade thin nitrile; double layers provide a breakthrough buffer. |
| Fire Safety | No Glass Containers for Waste | If fire occurs, thermal decomposition releases HF, which etches glass and compromises containment. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix based on the compound's physical state.
Glove Permeation Logic
-
Standard Nitrile (0.11 mm): Splash protection only. Amines can act as swelling agents, reducing breakthrough time.
-
Laminate (Silver Shield/4H): Required for spill cleanup. Impermeable to small organic amines and fluorinated solvents.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on operational scale and physical state. Note the escalation to Level 3 for bulk solids due to inhalation/dust risks.
Operational Protocols
Weighing and Transfer
The static charge of fluorinated solids often causes "flying powder."
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Containment: Perform all weighing inside a fume hood. Do not use a benchtop balance even for small amounts.
-
Solubilization: Dissolve the solid in the transport vial (if possible) before transferring to the reaction vessel to eliminate dust generation.
Reaction Setup
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong acids. The amine function is basic; reaction with acid is exothermic.
-
Glassware: Inspect for micro-fractures. Fluorinated compounds, while stable, suggest a synthesis pathway that may have used reagents (like DAST or HF-pyridine) that compromise glass integrity over time.
Waste Disposal & Deactivation
Crucial: Do not mix with general organic waste if the waste stream is destined for standard incineration without scrubbers.
-
Segregation: Label as "Organofluorine / Amine Waste."
-
Combustion Hazard: Confirm your facility's incinerator is equipped with wet scrubbers to capture HF gas generated during destruction.
-
Aqueous Waste: If the compound enters the aqueous phase (e.g., after acid workup), adjust pH to >11 to extract the free base back into organic solvent for incineration, or treat the aqueous stream as hazardous chemical waste.
Emergency Response (Spill & Exposure)
Exposure Response[1][2][3][4]
-
Eye Contact: Immediate irrigation for 15 minutes minimum .[1][2][3][4][5] The basicity of the amine can cause rapid corneal opacification.
-
Skin Contact: Wash with soap and water.[1][2][6][3][4][5] Do not use alcohol or DMSO, as these solvents may increase the transdermal absorption of the fluorinated amine.
Spill Management Workflow
Figure 2: Decision matrix for spill response. Note that "dilute acetic acid" is used to neutralize the basic amine residues on surfaces.
References & Authority
The safety protocols above are synthesized from the chemical properties of the specific functional groups and safety data from close structural analogs (CAS 349-49-5 and general aminothiazoles).
-
Sigma-Aldrich. Safety Data Sheet: 4-(Trifluoromethyl)thiazol-2-amine. (Accessed 2026). Link
-
Cited for: Hazard classification of the primary amine analog (H315, H318, H335).
-
-
PubChem. Compound Summary: 4-(Trifluoromethyl)-1,3-thiazol-2-amine. National Library of Medicine. Link
-
Fisher Scientific. Safety Data Sheet: 2-Amino-4-(trifluoromethyl)thiazole. Link
-
Cited for: Emergency response protocols regarding eye contact and combustion products (HF).[1]
-
-
ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives.
-
Cited for: General toxicology of the thiazole pharmacophore.
-
Disclaimer: This document is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.ca [fishersci.ca]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanamine | C5H5F3N2S | CID 3908018 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
